Pradofloxacin Hydrochloride
Description
Contextualization within Fluoroquinolone Antibiotics Research
Fluoroquinolones are a class of synthetic broad-spectrum antimicrobial agents. toku-e.com Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, and repair. wikipedia.orgeuropa.eu The development of newer generations of fluoroquinolones, such as pradofloxacin (B1243445), has aimed to enhance activity against Gram-positive and anaerobic bacteria while maintaining efficacy against Gram-negative organisms. toku-e.comresearchgate.net
Pradofloxacin is distinguished from earlier fluoroquinolones by its chemical structure, specifically the presence of a cyano group at the C8 position and a bicyclic amine (pyrrolidino-piperidine) at the C7 position. vettimes.com These modifications contribute to its enhanced antimicrobial potency and a reduced likelihood of bacterial resistance development. nih.govvettimes.com Unlike many earlier fluoroquinolones that primarily target DNA gyrase in Gram-negative bacteria, pradofloxacin is a dual-targeting agent with similar affinity for both DNA gyrase and topoisomerase IV. vettimes.commdpi.com This dual-targeting mechanism is a key area of research, as it is believed to contribute to its broad spectrum of activity and lower potential for resistance selection. mdpi.comresearchgate.net
Historical Development and Research Milestones of Pradofloxacin Hydrochloride
The development of pradofloxacin represents a focused effort to create a more effective and safer veterinary fluoroquinolone.
1994: Chemists at Bayer first discovered the compound that would become pradofloxacin. wikidoc.orgwikipedia.org
1998: The compound was patented. wikidoc.orgwikipedia.org
December 2000: The World Health Organization issued the name "pradofloxacin". wikidoc.orgwikipedia.org
2004: A marketing authorization application was submitted to the European Medicines Agency (EMA). wikidoc.orgwikipedia.org
2006: The initial application was refused, leading to further studies. wikidoc.orgwikipedia.org
February 2011: Following a review of additional data, the EMA's Committee for Medicinal Products for Veterinary Use (CVMP) recommended granting marketing authorization. wikidoc.orgwikipedia.org
April 2011: The European Commission granted marketing authorization for pradofloxacin. wikidoc.orgnih.govwikipedia.org
Structure
2D Structure
Properties
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3.ClH/c22-16-6-13-18(26(12-3-4-12)9-15(20(13)27)21(28)29)14(7-23)19(16)25-8-11-2-1-5-24-17(11)10-25;/h6,9,11-12,17,24H,1-5,8,10H2,(H,28,29);1H/t11-,17+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPBAVNMWVWXBI-VFZPIINCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2NC1)C3=C(C=C4C(=C3C#N)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3C#N)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430945 | |
| Record name | Veraflox Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195532-14-0 | |
| Record name | Veraflox Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pradofloxacin hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX8LA4EH3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Pradofloxacin Hydrochloride
Primary Target Enzymes: Bacterial DNA Gyrase and Topoisomerase IV Inhibition
The principal mode of action for Pradofloxacin (B1243445), like other fluoroquinolones, involves the inhibition of enzymes crucial for essential DNA functions such as replication, transcription, and recombination. wikipedia.orgeuropa.eunoahcompendium.co.uk The primary molecular targets for Pradofloxacin are the bacterial enzymes DNA gyrase (also known as topoisomerase II) and topoisomerase IV. targetmol.comwikipedia.orgkc-usercontent.com These type II topoisomerase enzymes are vital for maintaining the proper topology of DNA during replication. nih.gov DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, which is necessary for the initiation of replication, while topoisomerase IV's main role is in the decatenation, or unlinking, of newly replicated daughter chromosomes. kc-usercontent.comnih.gov
Pradofloxacin is distinguished from many earlier-generation fluoroquinolones by its potent dual-targeting mechanism, simultaneously inhibiting both DNA gyrase and topoisomerase IV with high affinity. kc-usercontent.comnih.govmdpi.comnih.gov While older fluoroquinolones may also act on both enzymes, they typically show a preferential affinity for one over the other depending on the bacterial species (DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria). amazonaws.comkc-usercontent.com
Research demonstrates that Pradofloxacin has an enhanced ability to target both enzymes effectively. kc-usercontent.com For instance, in the Gram-positive bacterium Staphylococcus aureus, topoisomerase IV was identified as the primary target and DNA gyrase as the secondary target. kc-usercontent.com Notably, Pradofloxacin's affinity for the secondary target (DNA gyrase) in this organism was 16-fold higher than that of ciprofloxacin (B1669076). kc-usercontent.com This dual-targeting capability is significant because for resistance to develop, a bacterium would likely require simultaneous mutations in the genes encoding both enzymes, a much rarer event than a single mutation. mdpi.commdpi.com This characteristic is believed to reduce the likelihood of selecting for resistant bacterial populations during treatment. nih.govmdpi.comnih.gov
The inhibitory action of Pradofloxacin is specific to the bacterial DNA replication machinery. targetmol.comwikipedia.org The drug forms a reversible association with the DNA gyrase and topoisomerase IV enzymes within the target bacterium. europa.eunoahcompendium.co.uk This interaction stabilizes the covalent complex formed between the enzymes and the bacterial DNA, trapping the enzymes on the DNA. kc-usercontent.com This stabilization results in double-strand breaks in the DNA that are not resealed, leading to the inhibition of DNA replication and chromosome segregation, ultimately blocking the bacterial cell cycle. kc-usercontent.comnih.gov This targeted disruption of the replication process is the foundation of Pradofloxacin's antibacterial effect. targetmol.com
Bactericidal Action and Concentration-Dependent Killing
The inhibition of DNA gyrase and topoisomerase IV by Pradofloxacin results in a rapid and lethal effect on the bacterial cell. wikipedia.orgeuropa.eunoahcompendium.co.uk The antibacterial activity is bactericidal, meaning it actively kills the bacteria rather than merely inhibiting their growth. amazonaws.commdpi.com A key pharmacodynamic feature of Pradofloxacin is its concentration-dependent killing. wikipedia.orgeuropa.eunoahcompendium.co.ukkc-usercontent.com This means that the speed and extent of bacterial eradication are directly proportional to the concentration of the drug. wikipedia.orgeuropa.eunoahcompendium.co.uk
The bactericidal effect of Pradofloxacin is a direct consequence of its interference with DNA synthesis. targetmol.com By binding to the enzyme-DNA complex, Pradofloxacin prevents the resealing of the DNA strands that the topoisomerases have cleaved. kc-usercontent.comnih.gov This leads to an accumulation of double-strand breaks in the bacterial chromosome, which triggers a cascade of events culminating in rapid cell death. kc-usercontent.com Research has shown that Pradofloxacin is effective at killing wild-type bacterial strains even under conditions where protein synthesis and cell division are absent, indicating a robust killing mechanism that is not solely dependent on active cell replication. kc-usercontent.com
The killing kinetics of Pradofloxacin have been quantitatively analyzed using the Mutant Prevention Concentration (MPC) model. The MPC is the lowest drug concentration required to prevent the growth of any bacterial mutants in a large population (≥10⁹ CFU). nih.govnih.gov Studies have shown that Pradofloxacin has low MPC values compared to other fluoroquinolones, indicating a lower potential for the selection of resistant mutants. nih.govresearchgate.net
For example, MPC curves for Escherichia coli and Staphylococcus aureus demonstrated a sharp decline in viable cells at Pradofloxacin concentrations near the Minimum Inhibitory Concentration (MIC), followed by a second drop in cell viability at higher concentrations, which prevents the growth of first-step resistant variants. nih.gov This biphasic killing curve is characteristic of a dual-targeting agent. nih.gov
| Bacterial Species | Strain | MIC (μg/ml) | MPC (μg/ml) |
|---|---|---|---|
| Escherichia coli | ATCC 8739 | 0.012 | 0.225 |
| Staphylococcus aureus | ATCC 6538 | 0.045 | 0.55 |
Data derived from Wetzstein (2005). nih.gov
Further studies on clinical isolates of swine pathogens have also highlighted the low MIC and MPC values of Pradofloxacin, reinforcing its potent bactericidal activity. nih.govmdpi.comnih.gov
| Bacterial Species | Number of Strains | MIC90 (μg/ml) | MPC90 (μg/ml) |
|---|---|---|---|
| Actinobacillus pleuropneumoniae | 30 | ≤0.016 | 0.063 |
| Pasteurella multocida | 30 | ≤0.016 | 0.031 |
| Mannheimia haemolytica | Not Specified | ≤0.016 | 0.063 |
| Streptococcus suis | Not Specified | 0.25 | Not Reported |
Data derived from Blondeau et al. (2024) and Hoffmann et al. (2024). mdpi.comnih.govmdpi.com
Post-Antibiotic Effect (PAE) and Sub-MIC PAE Research
The Post-Antibiotic Effect (PAE) refers to the suppression of bacterial growth that persists after a short exposure of the organisms to an antimicrobial agent. The sub-MIC PAE is a similar effect observed after exposure to concentrations below the MIC. According to a 2014 review, specific studies on the PAE and sub-MIC PAE for Pradofloxacin had not been reported at that time. kc-usercontent.com
SOS Response Induction as a Measure of Bactericidal Potency
The bactericidal efficacy of a fluoroquinolone is fundamentally linked to its ability to induce significant damage to bacterial DNA. This damage triggers a complex, inducible DNA repair system within the bacterium known as the SOS response. europa.eu The induction of this response serves as a highly sensitive barometer for the bactericidal potential of the antibiotic, with more potent agents triggering the response at lower concentrations.
The SOS system is a conserved stress regulon in bacteria that is activated primarily in response to DNA damage. frontiersin.org The process is controlled by two key proteins: the LexA repressor and the RecA activator. nih.gov In its resting state, the LexA protein binds to specific DNA sequences (the "SOS box") and represses the transcription of numerous genes involved in DNA repair. nih.gov When fluoroquinolones like Pradofloxacin inhibit their primary targets—DNA gyrase and topoisomerase IV—they trap these enzymes on the DNA, leading to the formation of double-strand breaks. wikipedia.orgelanco.comkc-usercontent.com These lesions generate single-stranded DNA (ssDNA) fragments, which are recognized by the RecA protein. frontiersin.org The activated RecA filament then facilitates the autocatalytic cleavage of the LexA repressor, leading to the de-repression and expression of the SOS genes. frontiersin.orgnih.gov
The minimum concentration of an antibiotic required to trigger this cascade is known as the SOS-inducing concentration (MISC). kc-usercontent.com This metric provides a direct measure of the drug's ability to cause DNA damage, the foundational step of its bactericidal action. A lower MISC value indicates a higher potency.
Research has demonstrated that Pradofloxacin is a particularly potent inducer of the SOS response. In a comparative study using an SOS induction assay, the MISCs of Pradofloxacin were quantified and compared against those of other fluoroquinolones, such as enrofloxacin (B1671348) and ciprofloxacin, across various strains of Escherichia coli, including wild-type and resistant mutants. kc-usercontent.com The findings consistently showed that Pradofloxacin possessed lower MISC values than the other tested fluoroquinolones for all bacterial strains. kc-usercontent.com
This superior potency is highlighted by the fact that Pradofloxacin induces the SOS response at concentrations significantly below its Minimum Inhibitory Concentration (MIC). The assay revealed that Pradofloxacin's biological action could be detected at concentrations up to 31 times lower than its MIC, underscoring the sensitivity of this measurement and the drug's potent effect at the molecular level. kc-usercontent.com Furthermore, the induction was shown to be independent of whether the primary target was DNA gyrase or topoisomerase IV, confirming the efficiency of Pradofloxacin's dual-targeting mechanism. kc-usercontent.com
The table below summarizes the comparative findings from research on SOS response induction.
| Feature | Pradofloxacin | Enrofloxacin | Ciprofloxacin |
| SOS-Inducing Concentration (MISC) | Lower MISC values observed across all tested E. coli strains (wild-type and resistant mutants). kc-usercontent.com | Higher MISC values compared to Pradofloxacin. kc-usercontent.com | Higher MISC values compared to Pradofloxacin. kc-usercontent.com |
| Potency Relative to MIC | Induces SOS response at concentrations as low as 0.031-fold the MIC. kc-usercontent.com | Data indicates lower relative potency. kc-usercontent.com | Data indicates lower relative potency. kc-usercontent.com |
| Target Independence | Potent SOS induction is unaffected by the primary target being DNA gyrase or topoisomerase IV. kc-usercontent.com | Not specified. | Not specified. |
These findings establish that the induction of the SOS response is a robust and highly sensitive indicator of bactericidal potency. The demonstrably lower SOS-inducing concentrations for Pradofloxacin provide strong evidence of its enhanced ability to cause bacterial DNA damage, which translates directly to its powerful and rapid bactericidal activity. kc-usercontent.comnih.gov
Antimicrobial Spectrum and Efficacy of Pradofloxacin Hydrochloride
Broad-Spectrum Activity Analysis
Pradofloxacin (B1243445) demonstrates potent activity against a wide array of bacteria, including Gram-negative, Gram-positive, anaerobic, and various atypical and intracellular organisms. mdpi.comkc-usercontent.comkotofey.dp.ua Its dual-targeting mechanism, simultaneously acting on both DNA gyrase and topoisomerase IV, contributes to its broad-spectrum efficacy. mdpi.commdpi.com
Pradofloxacin shows significant in vitro activity against key Gram-negative pathogens. Low Minimum Inhibitory Concentration (MIC) values have been reported for Escherichia coli, Pasteurella multocida, and Actinobacillus pleuropneumoniae, indicating its potential for treating infections caused by these organisms. mdpi.comresearchgate.netkc-usercontent.com
Studies have demonstrated the effectiveness of pradofloxacin against E. coli isolates from clinical cases, with MIC90 values (the concentration required to inhibit 90% of isolates) as low as 0.062 µg/mL. europa.eueuropa.eu For Pasteurella multocida, often associated with respiratory and skin infections, pradofloxacin exhibits high potency with MIC90 values at or below 0.016 µg/mL. mdpi.commdpi.comnih.govnih.govnoahcompendium.co.uk Similarly, against swine respiratory pathogen Actinobacillus pleuropneumoniae, pradofloxacin has shown very low MIC values, with all strains in one study being inhibited at ≤0.016 µg/mL. mdpi.comresearchgate.net
Pradofloxacin possesses enhanced activity against Gram-positive bacteria compared to earlier-generation fluoroquinolones. mdpi.comoup.com It is effective against common veterinary pathogens like Staphylococcus pseudintermedius, a frequent cause of skin infections in dogs, with reported MIC90 values of 0.062 µg/mL to 0.125 µg/mL. europa.eunoahcompendium.co.ukvettimes.com
Against Staphylococcus aureus, another significant pathogen, pradofloxacin has demonstrated notable in vitro activity. nih.gov Furthermore, for Streptococcus suis, a major pathogen in swine, pradofloxacin's MICs ranged from 0.015 to 8 µg/mL, with MIC50 and MIC90 values of 0.06 µg/mL and 0.25 µg/mL respectively, suggesting its potential as a therapeutic option. mdpi.com
Pradofloxacin has demonstrated good activity against a variety of anaerobic bacteria, which is a significant advantage for treating mixed infections. mdpi.comoup.comnih.gov This includes pathogens implicated in periodontal disease, such as Porphyromonas and Prevotella species. vettimes.comnih.govnih.gov
Pradofloxacin's antimicrobial spectrum extends to atypical and intracellular pathogens. mdpi.comkc-usercontent.com It has shown activity against Mycoplasma species, with MIC90 values of 0.25 µg/mL reported for isolates from dogs and cats. kc-usercontent.comvettimes.com The drug is also active against Chlamydia felis, a cause of respiratory disease and conjunctivitis in cats. vettimes.com
Furthermore, pradofloxacin has demonstrated effective in vitro activity against rapidly growing mycobacteria, such as those in the Mycobacterium smegmatis and Mycobacterium fortuitum clusters, with MIC90 values of 0.125 µg/mL and 0.25 µg/mL, respectively. vettimes.comnih.gov For Bartonella henselae, the causative agent of cat scratch disease, pradofloxacin has shown greater in vitro activity compared to other antibiotics like enrofloxacin (B1671348) and azithromycin (B1666446), with MICs ranging from 0.004 to 0.125 mg/liter. researchgate.netnih.govasm.org Its spectrum also includes activity against Rickettsia species. kc-usercontent.comnih.gov
Minimum Inhibitory Concentration (MIC) Studies
MIC studies are crucial for determining the in vitro potency of an antimicrobial agent. Pradofloxacin has been extensively evaluated against a wide range of bacterial isolates to establish its MIC profile. mdpi.commdpi.commdpi.comresearchgate.netkc-usercontent.comnih.gov
The MIC of pradofloxacin has been determined for a multitude of bacterial species isolated from clinical cases in veterinary medicine. mdpi.commdpi.commdpi.comresearchgate.net These studies consistently show low MIC values, indicating high potency.
The following tables provide a summary of pradofloxacin MIC data for various Gram-negative and Gram-positive pathogens.
Table 1: Pradofloxacin MIC Data for Gram-Negative Pathogens
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
|---|---|---|---|---|
| Escherichia coli | 173 | 0.031 | 0.062 | 0.008 - 16 |
| Pasteurella multocida | 323 | 0.016 | 0.016 | 0.002 - 0.062 |
| Actinobacillus pleuropneumoniae | 30 | ≤0.016 | ≤0.016 | ≤0.016 |
| Bordetella bronchiseptica | 54 | 0.25 | 0.5 | N/A |
Data sourced from multiple studies. mdpi.comkc-usercontent.comnoahcompendium.co.uk
Table 2: Pradofloxacin MIC Data for Gram-Positive Pathogens
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
|---|---|---|---|---|
| Staphylococcus pseudintermedius | 1097 | 0.062 | 0.062 | 0.002 - 4 |
| Staphylococcus aureus | N/A | N/A | N/A | N/A |
| Streptococcus suis | 250 (Phase 1) | 0.06 | 0.25 | 0.015 - 8 |
Data sourced from multiple studies. mdpi.comeuropa.eu
Table 3: Pradofloxacin MIC Data for Anaerobic Pathogens
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
|---|---|---|---|---|
| Porphyromonas spp. | 310 | 0.062 | 0.25 | ≤0.016 - 1 |
| Prevotella spp. | 320 | 0.062 | 0.25 | ≤0.016 - 1 |
Data sourced from a European multicenter study. nih.gov
Table 4: Pradofloxacin MIC Data for Atypical and Intracellular Pathogens
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (mg/L) |
|---|---|---|---|---|
| Mycoplasma spp. | 70 | 0.06 | 0.25 | N/A |
| Bartonella henselae | 9 | N/A | N/A | 0.004 - 0.125 |
| Mycobacterium smegmatis cluster | 64 | 0.063 | 0.125 | N/A |
| Mycobacterium fortuitum cluster | 17 | 0.125 | 0.250 | N/A |
Data sourced from multiple studies. kc-usercontent.comnih.govnih.gov
Factors Influencing MIC Values (e.g., Inoculum Density)mdpi.com
The in vitro activity of pradofloxacin, as with other antimicrobials, can be influenced by various experimental conditions. One significant factor is the density of the bacterial inoculum used in susceptibility testing. Standard minimum inhibitory concentration (MIC) tests internationally rely on a defined bacterial density of 10^5 colony-forming units per milliliter (cfu/mL). nih.govresearchgate.net However, bacterial densities can vary significantly during an actual infection. researchgate.net
Research on the killing effects of pradofloxacin against swine isolates of Pasteurella multocida has demonstrated the impact of inoculum density. researchgate.net In these studies, the bactericidal activity of pradofloxacin was evaluated against a range of bacterial densities, from 10^6 to 10^9 cfu/mL. researchgate.net The results showed that even at these higher inoculum levels, pradofloxacin maintained its bactericidal efficacy. When tested at concentrations reflecting the maximum drug levels found in tissue, pradofloxacin killed 91.3–99.8% of bacterial cells within two hours of exposure, and this increased to 99.9–100% kill after 12 to 24 hours across the tested densities. researchgate.net
While these studies focus on the killing kinetics at high densities rather than directly on the change in the MIC value itself, they underscore that the efficacy of pradofloxacin is maintained even when faced with a high bacterial load. For some fluoroquinolones, a high inoculum density has been shown to profoundly affect the Mutant Prevention Concentration (MPC), a measure related to the MIC that indicates the concentration needed to prevent the growth of the least susceptible mutants. kc-usercontent.com
The data below illustrates the killing efficacy of Pradofloxacin at its MIC against a starting inoculum of 10^6 cfu/mL of P. multocida.
Table 1: Percent Kill of P. multocida (10^6 cfu/mL) at MIC of Pradofloxacin
| Time of Drug Exposure | Percent of Cells Killed |
|---|---|
| 30 minutes | 11.2% |
| 2 hours | 26.9% |
| 4 hours | 97.7% |
| 24 hours | 98.8% |
Data derived from a study on the effects of comparative killing by Pradofloxacin against varying bacterial densities of swine isolates of Pasteurella multocida. researchgate.net
Minimum Bactericidal Concentration (MBC) Determinationsnih.gov
Pradofloxacin exhibits clear bactericidal activity against a wide range of clinically relevant veterinary pathogens. The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. Studies have determined the MBC of pradofloxacin against numerous aerobic and anaerobic bacterial isolates from dogs and cats.
The relationship between the MIC and MBC is a key indicator of an antibiotic's bactericidal potential. For pradofloxacin, the MBC is generally close to the MIC. In a study of 30 aerobic clinical isolates, the MBC was within two doubling dilutions of the MIC for 27 of the strains (90%). For the remaining three strains, the difference was within three to four doubling dilutions. Another investigation involving 50 different bacterial strains found that the MIC and MBC values were identical for 38% of the isolates. nih.gov
Pradofloxacin's bactericidal action extends to anaerobic bacteria as well. For a collection of anaerobic strains, the MBC was found to be equal to the MIC for four strains, within one doubling dilution for three strains, within two dilutions for another three, and within three dilutions for the remaining five strains. This demonstrates a potent and complete killing effect, with a notable absence of regrowth even at 48 hours with concentrations as low as 0.125 µg/mL. nih.gov
The bactericidal activity is also concentration-dependent, with a faster rate of killing observed as the concentration of pradofloxacin increases.
Table 2: Relationship Between Pradofloxacin MIC and MBC for 50 Veterinary Pathogen Strains
| MBC to MIC Relationship | Percentage of Strains |
|---|---|
| MBC = MIC | 38% |
| MBC = 2 x MIC (1 dilution) | 18% |
| MBC = 4 x MIC (2 dilutions) | 22% |
| MBC = 8 x MIC (3 dilutions) | 16% |
| MBC = 16 x MIC (4 dilutions) | 6% |
Data derived from a study by Silley et al. (2005) as cited in a broader review on pradofloxacin. nih.gov
Pharmacokinetic and Pharmacodynamic Research of Pradofloxacin Hydrochloride
Absorption Dynamics and Bioavailability Studies
The absorption of a drug is the process by which it moves from the site of administration into the bloodstream. The rate and extent of this absorption are critical determinants of a drug's clinical effectiveness.
Pradofloxacin (B1243445) is characterized by rapid absorption following oral administration in both dogs and cats. nih.gov In dogs, after oral tablet administration, peak plasma concentrations (Cmax) are typically reached within 2 to 3 hours. nih.govresearchgate.net One study in Beagle dogs reported a time to maximum concentration (Tmax) of 2.1 hours. researchgate.net Another study involving an oral solution administered to dogs found a peak plasma concentration of 3.4 μg/mL. avma.org
In cats, absorption is also swift, with Cmax being achieved in under 3 hours for both tablet and oral suspension formulations. researchgate.net Specifically, peak concentrations are reached within approximately 0.5 hours for tablets and 1 hour for the oral suspension. nih.gov One investigation using the oral suspension in cats determined a Cmax of 1.1 +/- 0.5 µg/mL was reached at a Tmax of 1.8 +/- 1.3 hours.
Pharmacokinetic investigations have also been carried out in rats, which showed that pradofloxacin was rapidly absorbed and distributed throughout the body. nih.gov
Table 4.1.1: Oral Absorption Kinetic Parameters of Pradofloxacin in Animal Models Data derived from multiple studies and may vary based on formulation and study conditions.
| Species | Formulation | Tmax (Time to Peak Concentration) | Cmax (Peak Plasma Concentration) |
|---|---|---|---|
| Dog | Tablet | 2.1 - 2.8 hours | 1.2 - 2.5 µg/mL |
| Dog | Oral Solution | Not Specified | 3.4 µg/mL |
| Cat | Tablet | ~0.5 hours | 1.2 mg/L |
| Cat | Oral Suspension | ~1.0 hour | 1.1 - 2.1 µg/mL |
Bioavailability refers to the proportion of an administered drug that enters the circulation and is thus able to have an active effect. In dogs, the oral bioavailability of pradofloxacin tablets is very high, with studies indicating it is approximately 100%. avma.org However, a separate study using a concentrated oral solution reported a lower bioavailability of 69%. avma.org
In cats, the bioavailability of the oral suspension has been shown to be at least 60%, while the tablet formulation demonstrates a bioavailability close to 70%. nih.gov The pharmacokinetic profile of the oral suspension was found to be similar to that of the tablet formulation in felines. kc-usercontent.com Research indicates that pradofloxacin plasma concentrations increase linearly with the dose, and repeated daily dosing does not significantly impact its pharmacokinetic profile, showing minimal accumulation. nih.govkc-usercontent.com
Table 4.1.2: Oral Bioavailability of Pradofloxacin in Dogs and Cats
| Species | Formulation | Oral Bioavailability (%) |
|---|---|---|
| Dog | Tablet | ~100% |
| Dog | Oral Solution | 69% |
| Cat | Tablet | ~70% |
| Cat | Oral Suspension | ≥60% |
The presence of food can significantly alter the absorption of many drugs. For pradofloxacin, food markedly diminishes its serum bioavailability in cats. avma.org When administered with food, the mean peak serum concentrations (Cmax) were reduced by 53%, and the total drug exposure (AUC) was decreased by 26%. avma.org Therefore, administering pradofloxacin to fasted animals results in more efficient absorption into the body. avma.org
Distribution Profile and Tissue Penetration Studies
Once a drug enters the bloodstream, it is distributed to various tissues and fluids throughout the body. The extent of this distribution is a key factor in the drug's ability to reach the site of an infection.
The volume of distribution (Vd) is a theoretical pharmacokinetic parameter that quantifies the extent of a drug's distribution in the body. A high Vd suggests that the drug is well-distributed into tissues. Pradofloxacin exhibits a high volume of distribution in both dogs and cats, indicating widespread tissue penetration. avma.orgavma.org
In dogs, intravenous administration studies have reported Vd values of 2.06 L/kg, 2.22 L/kg, and 2.56 L/kg. avma.orgkc-usercontent.com In cats, the volume of distribution is also high, reported as greater than 1 L/kg and, in one study, as 4.5 L/kg. kc-usercontent.comavma.org This extensive distribution suggests that pradofloxacin can effectively reach various sites of infection within the body.
Table 4.2.1: Volume of Distribution (Vd) of Pradofloxacin
| Species | Vd (L/kg) |
|---|---|
| Dog | 2.06 - 2.56 |
| Cat | >1.0 - 4.5 |
Effective treatment of infections requires adequate drug concentrations at the site of the pathogen. Studies have shown that pradofloxacin achieves significant concentrations in various tissues and fluids.
In dogs, no significant difference was found between serum and interstitial fluid (ISF) concentrations, the latter being the fluid surrounding cells where many infections occur. One study found that peak concentrations of pradofloxacin in ISF were 1.55±0.31 μg/ml and 2.71±0.81 μg/kg for different doses, which were not statistically different from serum levels. researchgate.net This indicates that serum concentrations are a good surrogate for concentrations at the infection site in the extracellular space. researchgate.net Furthermore, pradofloxacin has been shown to accumulate in leukocytes, with concentrations approximately five times higher than in plasma.
In cats, pradofloxacin demonstrates high concentrations in saliva and tear fluid. A study investigating oral administration found that the mean maximum concentration in saliva was 6.3 +/- 7.0 µg/mL and in tear fluid was 13.4 +/- 20.9 µg/mL, reached within an hour. These high concentrations are promising for the treatment of infections in the oral cavity and eyes.
Table 4.2.2: Peak Pradofloxacin Concentrations in Various Tissues and Fluids
| Species | Tissue/Fluid | Peak Concentration (Cmax) |
|---|---|---|
| Dog | Interstitial Fluid (ISF) | 1.55 - 2.71 µg/mL |
| Dog | Leukocytes | ~5x Plasma Concentration |
| Cat | Saliva | 6.3 µg/mL |
| Cat | Tear Fluid | 13.4 µg/mL |
Plasma Protein Binding Research
The binding of a drug to plasma proteins is a critical pharmacokinetic parameter as it is generally the unbound (free) fraction of the drug that is microbiologically active. In vitro research indicates that the plasma protein binding of pradofloxacin is moderate and independent of the total drug concentration within the therapeutic range.
In dogs, the in vitro plasma protein binding is reported to be approximately 35% to 36%. nih.goveuropa.eu This corresponds to a free drug concentration of 63.4% to 64.2%. kc-usercontent.com Similarly, for cats, the in vitro plasma protein binding is approximately 30%, resulting in a free drug concentration ranging from 68.6% to 71.2%. europa.eukc-usercontent.comfda.gov This moderate level of binding ensures that a significant portion of the administered pradofloxacin is available in its active form to distribute into tissues and exert its antibacterial effects.
Table 1: In Vitro Plasma Protein Binding of Pradofloxacin
| Species | Protein Binding (%) | Free Drug Concentration (%) |
|---|---|---|
| Dog | 35 - 36 | 63.4 - 64.2 |
| Cat | 30 | 68.6 - 71.2 |
Metabolism and Biotransformation Pathways
The biotransformation of Pradofloxacin Hydrochloride primarily involves conjugation, with some notable differences between species. The main metabolic pathways identified are the formation of a glucuronide conjugate and the excretion of the unchanged parent drug. europa.eukc-usercontent.com
The primary metabolite of pradofloxacin identified in target species is the pradofloxacin-glucuronide conjugate. europa.eukc-usercontent.com This is a common phase II metabolic reaction that increases the water solubility of the drug, facilitating its excretion.
In vitro studies using canine hepatocytes have detected, in addition to glucuronides, only negligible quantities of mono- and bishydroxylation products. europa.eu Similarly, in cats, negligible levels of mono- and bishydroxylation metabolites have been detected in vivo. vettimes.com While studies on the fungal degradation of pradofloxacin have shown the potential for hydroxylation, this does not appear to be a significant metabolic pathway in dogs and cats. nih.gov
There are distinct species-specific differences in the metabolism of pradofloxacin, particularly concerning the extent of glucuronidation.
In dogs , both unchanged pradofloxacin and its glucuronide conjugate are major excretion products. europa.eukc-usercontent.com
In cats , while pradofloxacin is also conjugated with glucuronic acid in significant amounts (up to 50%), a larger proportion of the drug is excreted as the unchanged parent compound compared to dogs. europa.euvettimes.com
In vitro studies with hepatocytes from various species, including rats, cats, dogs, pigs, cattle, and humans, have indicated that glucuronidation and sulfation are the major biotransformation pathways across all species tested. europa.eu In rats, sulfation was found to be a more predominant metabolic pathway than in other species. europa.eu
Excretion Pathways and Elimination Kinetics
Pradofloxacin and its metabolites are eliminated from the body through both renal and fecal routes. The kinetics of this elimination, particularly the plasma half-life, determine the dosing frequency of the drug.
Renal excretion plays a significant, though varied, role in the elimination of pradofloxacin in dogs and cats.
In dogs , approximately 40% of an administered dose of pradofloxacin is excreted in the urine as the parent drug and its glucuronide conjugate, regardless of whether the administration is oral or intravenous. europa.eukc-usercontent.com The renal excretion is rapid, with about 85% of the total urinary fraction being eliminated within the first 24 hours. europa.eu
In cats , renal excretion accounts for a smaller portion of elimination, with approximately 10% of the administered dose being excreted via the kidneys. europa.eukc-usercontent.comvettimes.com Similar to dogs, this excretion is swift, with around 70% of the urinary fraction being recovered within 24 hours. europa.euvettimes.com
While specific data on the percentage of fecal excretion have not been published, it is inferred that since less than 50% of the administered dose is excreted in the urine in both species, the majority of the parent drug and its metabolites are likely eliminated via the feces. kc-usercontent.com
Table 2: Urinary Excretion of Pradofloxacin
| Species | Percentage of Dose Excreted in Urine | Timeframe for Major Urinary Excretion |
|---|---|---|
| Dog | ~40% | ~85% within 24 hours |
| Cat | ~10% | ~70% within 24 hours |
The plasma elimination half-life (t½) of pradofloxacin is a measure of the time it takes for the concentration of the drug in the plasma to reduce by half. This parameter is crucial for establishing appropriate dosing intervals. Studies have determined the elimination half-life in both dogs and cats under various conditions.
In dogs , the terminal half-life is generally in the range of 5 to 10 hours. kc-usercontent.com
Following intravenous administration, half-lives of 6.60 hours, 7.63 hours, and 8.1 hours have been reported. nih.govkc-usercontent.comavma.org
After oral administration of tablets, the elimination half-life has been recorded in the range of 5.6 to 7.2 hours. kc-usercontent.com A separate study reported an oral half-life of 5.42 hours. nih.govavma.org
In cats , the elimination half-life is also of a medium duration.
The average plasma elimination half-life is reported to be around 7 hours with the oral suspension and in excess of 8 hours for the tablet formulation. europa.euvettimes.com
Studies with the oral suspension have shown terminal half-lives ranging from 7.2 to 9.8 hours. kc-usercontent.com
Table 3: Plasma Elimination Half-Life (t½) of Pradofloxacin
| Species | Route of Administration | Formulation | Elimination Half-Life (hours) |
|---|---|---|---|
| Dog | Intravenous | Solution | 6.60 - 8.1 |
| Dog | Oral | Tablet/Solution | 5.42 - 7.2 |
| Cat | Oral | Suspension | 7.0 - 9.8 |
| Cat | Oral | Tablet | > 8.0 |
Total Body Clearance Measurements
Total body clearance (CL) is a critical pharmacokinetic parameter that describes the rate of drug removal from the body. Research on this compound has established its clearance values in various animal models, primarily in dogs. These measurements are fundamental to understanding the drug's elimination characteristics.
In one study involving Beagle dogs, the intravenous administration of pradofloxacin at doses of 3 mg/kg and 6 mg/kg resulted in an identical total body clearance of 0.24 L/h·kg for both dosage levels. kc-usercontent.com Another investigation in dogs reported a systemic clearance of 0.20 L/kg/h following intravenous administration. avma.org These findings suggest consistent and dose-independent clearance of pradofloxacin in canines. A separate study further detailed the clearance mechanisms, noting a whole-body clearance of 0.28 L/h·kg, with renal clearance accounting for 21% of this total, indicating that both renal and non-renal pathways are involved in the drug's elimination. kc-usercontent.com
| Species | Route of Administration | Dose | Total Body Clearance (L/h·kg) | Source(s) |
| Dog (Beagle) | Intravenous | 3 mg/kg | 0.24 | kc-usercontent.com |
| Dog (Beagle) | Intravenous | 6 mg/kg | 0.24 | kc-usercontent.com |
| Dog | Intravenous | 10 mg/kg | 0.20 | avma.org |
| Dog | Not Specified | 3 mg/kg | 0.28 | kc-usercontent.com |
Pharmacokinetic-Pharmacodynamic (PK/PD) Integration
The integration of pharmacokinetic (PK) and pharmacodynamic (PD) data is essential for predicting the clinical efficacy of an antimicrobial agent and for establishing rational dosing regimens. nih.gov For concentration-dependent antibiotics like pradofloxacin, this integration focuses on specific indices that correlate drug exposure with bactericidal activity. kc-usercontent.comnih.govresearchgate.net The primary PK/PD indices used to predict the efficacy of fluoroquinolones are the ratio of the maximum plasma concentration (Cmax) to the Minimum Inhibitory Concentration (MIC) and the ratio of the Area Under the Concentration-time curve over 24 hours (AUC24) to the MIC. kc-usercontent.comnih.gov Research has demonstrated that achieving target values for these ratios with pradofloxacin is predictive of good clinical outcomes against susceptible pathogens. kc-usercontent.comresearchgate.net Furthermore, PK/PD data suggests that pradofloxacin may be effective in treating infections caused by bacterial strains that have developed resistance to other fluoroquinolones. nih.gov
Cmax/MIC and AUC/MIC Ratios in Efficacy Prediction
The predictive power of Cmax/MIC and AUC/MIC ratios is a cornerstone of pradofloxacin research. For fluoroquinolones, target ratios of Cmax/MIC >10 and AUC24/MIC >125 are widely accepted as predictors of clinical success and are used to minimize the selection of resistant organisms. nih.govmdpi.com
Studies in various animal species have calculated these ratios for pradofloxacin against key veterinary pathogens. In dogs, following a 3 mg/kg oral dose, the calculated PK/PD ratios in serum demonstrated strong predicted efficacy against several bacteria. nih.gov For Staphylococcus pseudintermedius (MIC90 = 0.12 µg/mL), the Cmax/MIC90 was 15.4 and the AUC0-24/MIC90 was 134.8, both exceeding the established targets. nih.gov The predicted activity was even more pronounced against pathogens with lower MICs, such as Pasteurella multocida (MIC90 = 0.015 µg/mL) and Escherichia coli (MIC90 = 0.03 µg/mL). nih.gov
Similar predictive success has been shown in cattle. Against bovine respiratory disease pathogens Mannheimia haemolytica and Pasteurella multocida (both with an MIC90 of ≤0.016 µg/mL), pradofloxacin achieved a Cmax/MIC90 of 212.5 and an AUC24/MIC90 of 825. mdpi.com These values are substantially higher than the benchmark targets, indicating a high probability of therapeutic success. mdpi.com Research also extends to evaluating ratios against the Mutant Prevention Concentration (MPC), with favorable Cmax/MPC and AUC24/MPC values suggesting a low likelihood of resistance selection. mdpi.com
| Species | Pathogen | MIC90 (µg/mL) | Matrix | Cmax/MIC90 | AUC24/MIC90 | Source(s) |
| Dog | Pasteurella multocida | 0.015 | Serum | 123.3 | 1078.7 | nih.gov |
| Dog | Pasteurella multocida | 0.015 | Interstitial Fluid | 103.3 | 1412.7 | nih.gov |
| Dog | Escherichia coli | 0.03 | Serum | 61.7 | 539.3 | nih.gov |
| Dog | Escherichia coli | 0.03 | Interstitial Fluid | 51.7 | 706.3 | nih.gov |
| Dog | Staphylococcus pseudintermedius | 0.12 | Serum | 15.4 | 134.8 | nih.gov |
| Dog | Staphylococcus pseudintermedius | 0.12 | Interstitial Fluid | 12.9 | 176.6 | nih.gov |
| Cattle | Mannheimia haemolytica | ≤0.016 | Serum | 212.5 | 825 | mdpi.com |
| Cattle | Pasteurella multocida | ≤0.016 | Serum | 212.5 | 825 | mdpi.com |
Population Pharmacokinetic Modeling and Variability Analysis
Population pharmacokinetic (PopPK) modeling is a statistical approach used to quantify the typical pharmacokinetic behavior of a drug and the variability in that behavior within a patient population. nih.gov This methodology has been applied to this compound to understand its disposition in dogs and to identify sources of interindividual variability. avma.org
One study utilized nonlinear mixed-effects modeling to analyze pradofloxacin's pharmacokinetics in dogs after both oral and intravenous administration. avma.org The analysis produced typical population values for key parameters, including a systemic clearance of 0.20 L/kg/h and a volume of distribution of 2.06 L/kg after IV administration. avma.org Such models provide a quantitative framework to account for inter-individual variability and can be used to inform dosing strategies. amegroups.org
Interindividual variability is a critical consideration in therapy, as differences between animals can affect drug exposure and, consequently, clinical outcomes. unmc.edu Factors such as age, race, and renal function have been shown to explain variability in the clearance of other fluoroquinolones. nih.gov While specific covariates for pradofloxacin variability are not extensively detailed in the available literature, PopPK models provide the foundation for such investigations. Understanding and quantifying this variability is a key step toward optimizing dosing on a more individualized basis. unmc.edu
Antimicrobial Resistance Mechanisms and Pradofloxacin Hydrochloride
Mutant Prevention Concentration (MPC) Research
The Mutant Prevention Concentration (MPC) is a pharmacodynamic parameter that measures the lowest concentration of an antimicrobial agent required to prevent the growth of first-step resistant mutants in a large bacterial population (≥10⁹ CFU). It is a key metric for assessing a drug's potential to suppress the selection of resistant bacteria.
Research indicates that pradofloxacin (B1243445) possesses a strong ability to restrict the selection of fluoroquinolone-resistant variants. nih.gov Its MPC for Escherichia coli ATCC 8739 has been determined to be 0.225 µg/ml, and for Staphylococcus aureus ATCC 6538, it is 0.55 µg/ml. nih.gov For clinically relevant isolates, the MPC90 (the MPC required to prevent mutant selection in 90% of isolates) for E. coli was found to be between 0.2 to 0.225 µg/ml, and for Staphylococcus intermedius, it was between 0.30 to 0.35 µg/ml. nih.gov The unique C-8 cyano group in pradofloxacin's structure contributes to its activity against strains that have already developed first- and second-step resistance mutations to other fluoroquinolones. oup.com
Comparative studies have consistently demonstrated that pradofloxacin has a lower MPC than many other veterinary fluoroquinolones, indicating a superior potential to prevent the selection of resistance.
Against E. coli ATCC 8739, the MPCs of marbofloxacin (B1676072), enrofloxacin (B1671348), danofloxacin (B54342), sarafloxacin, orbifloxacin, and difloxacin (B1670560) were found to be 1.2, 1.4, 2.3, 2.4, 5, and 7 times higher, respectively, than that of pradofloxacin. nih.gov The difference was even more pronounced against S. aureus ATCC 6538, where the MPCs for enrofloxacin, marbofloxacin, orbifloxacin, sarafloxacin, danofloxacin, and difloxacin were 6, 6, 15, 15, 19, and 31 times higher than pradofloxacin's MPC. nih.gov
Similarly, in studies involving bovine respiratory pathogens, pradofloxacin showed the lowest modal MPC value (0.031 µg/mL) against Mannheimia haemolytica compared to ceftiofur, marbofloxacin, and enrofloxacin. mdpi.com Against swine respiratory pathogens like Actinobacillus pleuropneumoniae and Pasteurella multocida, pradofloxacin consistently exhibited the lowest MIC and MPC values compared to seven other antimicrobials, including enrofloxacin and marbofloxacin. mdpi.comnih.gov For A. pleuropneumoniae, the MPC90 of pradofloxacin was 0.063 µg/mL, and for P. multocida, it was 0.031 µg/mL. mdpi.comnih.gov
| Organism | Pradofloxacin MPC (µg/ml) | Comparator Fluoroquinolone | Comparator MPC (µg/ml) | Fold Higher than Pradofloxacin |
|---|---|---|---|---|
| Escherichia coli ATCC 8739 | 0.225 | Marbofloxacin | 0.27 | 1.2 |
| Enrofloxacin | 0.315 | 1.4 | ||
| Danofloxacin | 0.518 | 2.3 | ||
| Sarafloxacin | 0.54 | 2.4 | ||
| Orbifloxacin | 1.125 | 5 | ||
| Difloxacin | 1.575 | 7 | ||
| Staphylococcus aureus ATCC 6538 | 0.55 | Enrofloxacin | 3.3 | 6 |
| Marbofloxacin | 3.3 | 6 | ||
| Orbifloxacin | 8.25 | 15 | ||
| Sarafloxacin | 8.25 | 15 | ||
| Danofloxacin | 10.45 | 19 | ||
| Difloxacin | 17.05 | 31 |
The Mutant Selection Window (MSW) is the antimicrobial concentration range between the Minimum Inhibitory Concentration (MIC) and the MPC. asm.org Within this range, the growth of the susceptible wild-type bacterial population is inhibited, but less-susceptible, first-step mutants can be selectively amplified. nih.govasm.org A key strategy to minimize resistance development is to maintain drug concentrations above the MPC for as long as possible, thereby closing this window.
For pradofloxacin, the MSW for 90% of Actinobacillus pleuropneumoniae and Pasteurella multocida strains isolated from swine was found to be between 0.016 and 0.063 µg/mL. mdpi.com This narrow window, combined with achievable plasma concentrations, suggests a low likelihood for the selection of resistant mutants during therapy. mdpi.comnih.gov Pharmacodynamic modeling predicts that appropriate dosing of pradofloxacin can keep concentrations above the MPC, effectively restricting the selection for fluoroquinolone resistance in target species. nih.gov
Mechanisms of Resistance Development
Bacterial resistance to fluoroquinolones, including pradofloxacin, typically develops through a stepwise accumulation of mutations in the genes that encode the drug's target enzymes or through mechanisms that reduce the drug's intracellular concentration. nih.gov
The primary mechanism of high-level fluoroquinolone resistance involves point mutations within the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB). nih.govmdpi.com DNA gyrase is the primary target for fluoroquinolones in most Gram-negative bacteria, such as E. coli. mdpi.com
Studies on canine uropathogenic E. coli have shown that point mutations in gyrA are a key mechanism of resistance to pradofloxacin. nih.gov The accumulation of these mutations correlates with increasing MIC values. nih.gov Newer generation fluoroquinolones like pradofloxacin are thought to have an advantage in reducing resistance development because they can target both DNA gyrase and topoisomerase IV with high affinity. mdpi.com
Topoisomerase IV, encoded by the parC and parE genes, is another essential enzyme involved in bacterial DNA replication and is the primary target for fluoroquinolones in many Gram-positive bacteria, like Staphylococcus aureus. nih.govmdpi.com It serves as a secondary target in Gram-negative bacteria.
Mutations in the QRDR of parC and parE also contribute to fluoroquinolone resistance. mdpi.com However, research suggests that mutations in parC are less common in pradofloxacin-selected E. coli mutants compared to those selected by older fluoroquinolones like ciprofloxacin (B1669076). nih.gov This suggests a different selective pressure and resistance pathway associated with pradofloxacin. In S. aureus, mutations in the equivalent gene (grlA) have been identified in isolates with intermediate susceptibility and resistance to pradofloxacin. mdpi.com
In addition to target site mutations, bacteria can develop resistance by actively pumping the antimicrobial agent out of the cell, thereby reducing its intracellular concentration. This is accomplished by efflux pumps, such as the AcrAB-TolC system in E. coli. mdpi.comresearchgate.net
Overexpression of the gene acrB, which encodes a key component of this pump, has been identified as a potential factor in the emergence of multidrug-resistant phenotypes in E. coli mutants selected with pradofloxacin. nih.gov While target site mutations are the primary driver of high-level resistance, increased efflux can contribute to reduced susceptibility and the development of multidrug resistance. mdpi.comnih.gov
Plasmid-Mediated Quinolone Resistance (PMQR) Studies
Plasmid-mediated quinolone resistance (PMQR) represents a significant challenge in antimicrobial therapy, facilitating the horizontal transfer of resistance genes among bacteria. nih.gov Unlike chromosomal mutations which are passed vertically, PMQR allows for a more rapid dissemination of resistance. nih.gov Several PMQR mechanisms have been identified, including the production of Qnr proteins, the aminoglycoside acetyltransferase variant AAC(6')-Ib-cr, and efflux pumps like QepA and OqxAB. frontiersin.orgvalleyinternational.netkoreamed.org These mechanisms typically confer a low level of resistance, but they can create a favorable background for the selection of higher-level resistance through additional chromosomal mutations. frontiersin.org
The primary PMQR mechanisms include:
Qnr proteins: These proteins protect the primary targets of fluoroquinolones, DNA gyrase and topoisomerase IV, from inhibition. frontiersin.org
AAC(6')-Ib-cr: This enzyme modifies certain fluoroquinolones, including ciprofloxacin and norfloxacin, through acetylation. frontiersin.org
QepA and OqxAB: These are efflux pumps that actively transport fluoroquinolones out of the bacterial cell, reducing the intracellular drug concentration. frontiersin.org
Gyrase Protecting Proteins Research
Gyrase protecting proteins are a key component of plasmid-mediated quinolone resistance. The most well-studied of these are the Qnr proteins. frontiersin.orgmdpi.com The first Qnr protein was identified on a multi-resistance plasmid in a clinical isolate of Klebsiella pneumoniae. mdpi.com Since then, numerous variants have been found on plasmids and chromosomes in various bacteria. mdpi.com
The mechanism of these proteins involves direct interaction with the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, which are the primary targets for pradofloxacin and other fluoroquinolones. mdpi.comwikipedia.org By binding to these enzymes, Qnr proteins shield them from the inhibitory action of quinolone antibiotics. frontiersin.orgmdpi.com This protection specifically counteracts compounds that stabilize the cleaved state of the DNA-gyrase complex, which is the mechanism of action for quinolones. mdpi.com The expression of Qnr proteins can inhibit the supercoiling activity of gyrase but has been shown to have little effect on its relaxation activity. mdpi.com These protective proteins are a significant factor in the development of clinical resistance to fluoroquinolones.
Cross-Resistance Patterns within the Fluoroquinolone Class
Pradofloxacin, a third-generation fluoroquinolone, has demonstrated a higher in vitro activity compared to older fluoroquinolones against a range of bacterial pathogens. oup.comnih.gov This enhanced activity is reflected in its lower MIC values, including against isolates that show reduced susceptibility to other drugs in this class. researchgate.netnih.gov
Comparative studies have consistently shown that pradofloxacin has lower MIC₅₀ and MIC₉₀ values than enrofloxacin, marbofloxacin, ciprofloxacin, difloxacin, and ibafloxacin against various aerobic and anaerobic bacteria isolated from dogs and cats. oup.comnih.govnih.gov For example, in a study of 141 anaerobic isolates, pradofloxacin exhibited the greatest antibacterial activity of the fluoroquinolones tested. nih.gov
Crucially, pradofloxacin may retain efficacy against some pathogens that have developed resistance to other fluoroquinolones. researchgate.net Research on staphylococci from canine pyoderma found that some methicillin-resistant Staphylococcus pseudintermedius (MRSP) and methicillin-resistant Staphylococcus aureus (MRSA) isolates resistant to other fluoroquinolones remained susceptible to pradofloxacin. mdpi.com Similarly, a study involving canine uropathogenic Escherichia coli demonstrated that while second-step mutants developed resistance to ciprofloxacin, they retained susceptibility to pradofloxacin. nih.gov This suggests that the threshold for resistance development may be higher for pradofloxacin compared to second-generation fluoroquinolones. nih.gov
| Pathogen | Pradofloxacin | Marbofloxacin | Enrofloxacin | Ciprofloxacin |
| S. pseudintermedius | ≤0.125 | 0.25 | 0.25 | 0.25 |
| E. coli | ≤0.062 | 0.125 | 0.125 | 0.062 |
| P. multocida | ≤0.016 | ≤0.016 | ≤0.016 | ≤0.016 |
| Anaerobic Isolates (Overall) | 0.25 | 1 | 2 | Not Reported |
| Data derived from multiple sources comparing MIC₉₀ values (μg/mL) for key veterinary pathogens. oup.comnih.gov |
Susceptibility Breakpoint Research and Clinical Relevance
Susceptibility breakpoints are specific MIC values used in clinical microbiology to categorize a microorganism as susceptible (S), intermediate (I), or resistant (R) to a particular antimicrobial agent. frontiersin.org These breakpoints are established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and are based on a combination of epidemiological cut-off values (ECOFFs), pharmacokinetic-pharmacodynamic (PK-PD) data, and, where available, clinical outcome data. frontiersin.orgresearchgate.net
For fluoroquinolones, PK-PD relationships are crucial for determining breakpoints and predicting clinical efficacy. researchgate.net Recently, the CLSI has revised the breakpoints for older veterinary fluoroquinolones like enrofloxacin and marbofloxacin, making them significantly lower than previous standards. researchgate.netnih.gov For instance, the former susceptible breakpoint for enrofloxacin in dogs was ≤0.5 µg/mL, which has been revised to ≤0.06 µg/mL for a standard dose. researchgate.netnih.gov These changes reflect a more sophisticated understanding of the concentrations needed to ensure clinical success and limit the selection of resistant bacteria.
While specific CLSI clinical breakpoints for pradofloxacin are not detailed in the provided research, extensive MIC data demonstrate its potent in vitro activity. Studies have established MIC ranges, MIC₅₀, and MIC₉₀ values for pradofloxacin against a wide array of pathogens.
| Pathogen | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Streptococcus suis | 0.06 | 0.12 - 0.25 |
| Pasteurella multocida | ≤0.016 | ≤0.016 |
| Actinobacillus pleuropneumoniae | ≤0.016 | ≤0.016 |
| Mannheimia haemolytica | ≤0.016 | 0.031 |
| Staphylococcus pseudintermedius | 0.06 | 0.125 |
| Escherichia coli | 0.03 | 0.25 |
| Data compiled from studies on swine, bovine, and companion animal pathogens. nih.govmdpi.comnih.govmdpi.com |
Another critical concept in resistance prevention is the Mutant Prevention Concentration (MPC). The MPC is the lowest concentration of an antimicrobial that prevents the growth of first-step resistant mutants within a large bacterial population. nih.gov Research indicates that pradofloxacin has low MPC values against key pathogens, suggesting a reduced likelihood for the selection of resistant strains during therapy compared to some other fluoroquinolones. researchgate.netnih.govmdpi.com
| Pathogen | MPC₅₀ (μg/mL) | MPC₉₀ (μg/mL) |
| Pasteurella multocida (Bovine) | ≤0.016 | 0.031 |
| Mannheimia haemolytica (Bovine) | 0.031 | 0.063 |
| Pasteurella multocida (Swine) | ≤0.016 | 0.031 |
| Actinobacillus pleuropneumoniae (Swine) | 0.031 | 0.063 |
| Data compiled from studies on bovine and swine respiratory pathogens. nih.govmdpi.com |
The clinical relevance of this research lies in using MIC and MPC data to inform prudent antibiotic use. By understanding the susceptibility of target pathogens and the concentrations required to inhibit both susceptible bacteria and the emergence of resistant mutants, veterinarians can make more informed therapeutic decisions.
Clinical and Veterinary Research Applications of Pradofloxacin Hydrochloride
Canine Infectious Disease Research
In the field of canine medicine, research has focused on the effectiveness of pradofloxacin (B1243445) in treating common and challenging bacterial infections.
Pradofloxacin has demonstrated notable efficacy in the management of both superficial and deep pyoderma in dogs. A study involving 20 dogs with these conditions showed that treatment with pradofloxacin resulted in an excellent to good clinical response within 3 to 6 weeks for all participants. nih.gov In a larger, multicenter, randomized, blinded study comparing pradofloxacin to a combination of amoxicillin (B794)/clavulanic acid for deep pyoderma, 86% of the 56 dogs treated with pradofloxacin achieved clinical remission. nih.gov This was compared to a 73% clinical remission rate in the 51 dogs treated with amoxicillin/clavulanic acid. nih.gov The study also noted that no recurrence of clinical signs was observed in the pradofloxacin group within the 11-week evaluation period, whereas recurrence was seen in six dogs from the amoxicillin/clavulanic acid group. nih.gov
Table 1: Efficacy of Pradofloxacin in Canine Deep Pyoderma
| Treatment Group | Number of Dogs | Clinical Remission | Improved | No Response | Recurrence |
|---|---|---|---|---|---|
| Pradofloxacin | 56 | 48 (86%) | 4 | 4 | 0 |
Research into the use of pradofloxacin for acute urinary tract infections (UTIs) in dogs has shown promising results, particularly regarding shorter treatment durations. One study indicated that a 3-day course of pradofloxacin was sufficient to cure the vast majority of dogs with uncomplicated UTIs. cabidigitallibrary.org In vitro studies have further supported its potential efficacy by demonstrating that pradofloxacin, along with marbofloxacin (B1676072), killed more bacterial cells associated with canine UTIs, and at a faster rate, than other tested antimicrobials like ampicillin, cephalexin, and trimethoprim/sulfamethoxazole. nih.gov The primary pathogens in canine UTIs often include Escherichia coli, Staphylococcus pseudintermedius, Proteus species, and Enterococcus species. nih.gov
Pradofloxacin has been investigated for its potential role in managing periodontal disease and associated gingival tissue infections in dogs. nih.gov A European multicenter study collected subgingival bacterial samples from dogs with clinical periodontal disease to assess the susceptibility of key anaerobic pathogens to pradofloxacin. nih.gov The study focused on Porphyromonas spp. and Prevotella spp., which are significantly implicated in periodontal disease. nih.gov The results demonstrated that pradofloxacin has a high degree of antianaerobic activity against these clinical isolates. nih.govnih.gov All 630 isolates tested were susceptible to pradofloxacin, with no notable differences in susceptibility across various European countries. nih.govnih.gov This broad-spectrum activity suggests that pradofloxacin could be a suitable candidate for the treatment of periodontal infections in dogs. nih.govnih.gov
Table 2: In Vitro Susceptibility of Periodontal Pathogens to Pradofloxacin
| Bacterial Genus | Number of Isolates | Pradofloxacin MIC₅₀ (µg/mL) | Pradofloxacin MIC₉₀ (µg/mL) |
|---|---|---|---|
| Porphyromonas spp. | 310 | 0.062 | 0.25 |
The efficacy of pradofloxacin in treating wound infections and abscesses in dogs has been evaluated in clinical settings. A European multicenter, controlled, randomized, and blinded clinical field study was conducted to assess its performance in treating wound infections. drugs.com In this study, 85.7% of the 56 dogs treated with pradofloxacin were cured. drugs.com The bactericidal activity of pradofloxacin extends to Gram-negative, Gram-positive, and anaerobic bacteria, making it effective against common wound pathogens like the Staphylococcus intermedius group (including S. pseudintermedius). drugs.comvin.com Its wide distribution into tissues, including abscesses, further supports its use for these types of infections. pressbooks.pub
Feline Infectious Disease Research
In feline medicine, pradofloxacin has been studied for its effectiveness against common and often difficult-to-treat infectious diseases.
Pradofloxacin has been evaluated for the treatment of feline upper respiratory tract disease (URTD), a condition often caused by a variety of pathogens. auburn.edu In a placebo-controlled, double-blind clinical trial involving 39 cats with clinical signs of URTD, the efficacy of pradofloxacin was compared to doxycycline (B596269) for infections involving Chlamydia felis and Mycoplasma species. nih.goveverycat.org Both treatment groups showed a marked improvement in clinical signs within the first week. nih.goveverycat.org While complete elimination of Mycoplasma spp. was achieved in both groups, a notable difference was observed with C. felis. All cats treated with doxycycline eliminated C. felis, whereas four cats in the pradofloxacin group remained PCR-positive, suggesting the infection may not have been fully eliminated in those cases. nih.goveverycat.org
Another study involving 40 humane society cats with suspected bacterial upper respiratory infections compared the efficacy of pradofloxacin to amoxicillin. vin.com The most frequently identified pathogens prior to treatment were feline herpesvirus-1, Mycoplasma species, and Bordetella species. researchgate.net The study concluded that pradofloxacin can be a safe and efficacious therapy for some cats with suspected bacterial upper respiratory infections. vin.com
Table 3: Pathogen Elimination in Feline URTD Study
| Treatment Group | Pathogen | Pre-treatment Positive | Post-treatment PCR-Positive |
|---|---|---|---|
| Pradofloxacin | Chlamydia felis | Not specified | 4 |
| Doxycycline | Chlamydia felis | Not specified | 0 |
| Pradofloxacin | Mycoplasma spp. | Not specified | 0 |
Wound and Abscess Infection Efficacy Trials
Pradofloxacin is approved in the United States for the treatment of skin infections, including wounds and abscesses, in cats. kc-usercontent.comcats.com These infections are often caused by susceptible strains of Pasteurella multocida, Streptococcus canis, Staphylococcus aureus, Staphylococcus felis, and Staphylococcus pseudintermedius. kc-usercontent.com
A notable prospective, multicenter field study evaluated the efficacy of pradofloxacin for wounds and abscesses in 190 cats, with a placebo administered to a control group of 92 cats. The results demonstrated a cure rate of 73.4% in the pradofloxacin-treated group, a statistically significant improvement over the 38.9% cure rate observed in the placebo group. kc-usercontent.com This highlights the clinical efficacy of pradofloxacin in managing common feline skin infections.
Feline Hemotropic Mycoplasmosis Research (Mycoplasma hemofelis)
Pradofloxacin has been investigated for its effectiveness against Mycoplasma hemofelis, the causative agent of feline infectious anemia. everycat.orgavma.org In an experimental study, cats infected with M. hemofelis were divided into four groups: a low-dose pradofloxacin group, a high-dose pradofloxacin group, a doxycycline group, and an untreated control group. nih.gov
All treated groups showed improvement in clinical condition and blood parameters. everycat.org However, a key finding was that both low and high doses of pradofloxacin were effective in clearing the organism, as determined by molecular detection methods. everycat.orgnih.gov In contrast, none of the cats treated with doxycycline, the standard treatment, completely cleared the detectable organisms. everycat.org The study concluded that while pradofloxacin has similar anti-M. hemofelis effects to doxycycline, it may be more effective for long-term clearance of the organism. avma.orgnih.gov Specifically, the low-dose pradofloxacin group had significantly lower M. hemofelis copy numbers than the doxycycline group. nih.govresearchgate.net
Table 1: Efficacy of Pradofloxacin in Experimental Mycoplasma hemofelis Infection in Cats
| Treatment Group | Number of Cats | PCR Negative During Treatment | PCR Negative After Glucocorticoid Challenge | Organism Clearance |
|---|---|---|---|---|
| Low-Dose Pradofloxacin | 6 | Part of the 6 pradofloxacin-treated cats | Part of the 4 cats with negative conventional PCR results | More effective than doxycycline |
| High-Dose Pradofloxacin | 6 | Part of the 6 pradofloxacin-treated cats | Part of the 4 cats with negative conventional PCR results | More effective than doxycycline |
| Doxycycline | 5-6 | 0 | 0 | Less effective than pradofloxacin |
| Control (Untreated) | N/A | N/A | N/A | N/A |
Data sourced from multiple studies comparing pradofloxacin and doxycycline treatments. everycat.orgavma.orgnih.gov
Urinary Tract Infection Efficacy Studies
The efficacy of pradofloxacin for treating bacterial lower urinary tract infections (UTIs) in cats has been demonstrated in clinical trials. nih.govctfassets.net In one study, 78 cats with bacterial UTIs were assigned to one of three treatment groups based on bacterial susceptibility: pradofloxacin, doxycycline, or amoxicillin-clavulanic acid. nih.gov The primary pathogens isolated were Escherichia coli and Enterococcus species. ctfassets.net
The results showed that post-treatment urine cultures were negative for all 27 cats in the pradofloxacin group. nih.govdvm360.com In contrast, there were three treatment failures in both the doxycycline and amoxicillin-clavulanic acid groups. nih.gov This study concluded that pradofloxacin is a highly effective treatment for bacterial lower urinary tract infections in felines. nih.gov
Bartonella henselae Infection Research
Research has explored the efficacy of pradofloxacin against Bartonella henselae, the bacterium responsible for cat scratch disease. nih.govdntb.gov.ua Cats are the primary reservoir for this pathogen. nih.govnih.gov In vitro studies have shown that pradofloxacin has greater activity against B. henselae isolates compared to enrofloxacin (B1671348) and azithromycin (B1666446). kc-usercontent.comnih.gov
In an experimental study, eight cats chronically infected with B. henselae were treated with a high-dose pradofloxacin protocol. nih.govresearchgate.net Prior to treatment, all cats tested positive for Bartonella DNA on multiple occasions. nih.gov Following the 28-day treatment course, all cats were negative for B. henselae DNA in their blood on all subsequent nine sample dates, even after being administered methylprednisolone (B1676475) acetate (B1210297) to potentially induce a relapse. nih.govresearchgate.net This suggests that the pradofloxacin protocol may be effective in clearing B. henselae bacteremia in cats. nih.gov
Swine Respiratory Disease (SRD) Research
Pradofloxacin has been evaluated as a therapeutic option for swine respiratory disease (SRD), a significant cause of economic loss in the swine industry. mdpi.comnih.govmdpi.com It is approved in the United States for the treatment of SRD associated with Streptococcus suis. researchgate.net
Efficacy Against Key SRD Pathogens (e.g., Mannheimia haemolytica, Pasteurella multocida, Histophilus somni, Mycoplasma bovis)
Bovine respiratory disease (BRD) research, which involves similar pathogens to SRD, provides insights into the efficacy of pradofloxacin. The primary bacterial agents associated with BRD include Mannheimia haemolytica, Pasteurella multocida, Histophilus somni, and Mycoplasma bovis. ksubci.orgtdl.orgfrontiersin.org
In vitro studies have demonstrated the potent activity of pradofloxacin against these pathogens. One study determined the Minimum Inhibitory Concentration (MIC) and Mutant Prevention Concentration (MPC) for pradofloxacin and other antimicrobials against bovine isolates of M. haemolytica and P. multocida. nih.gov Pradofloxacin exhibited low MIC and MPC values, suggesting a low likelihood for resistance selection. nih.govnih.gov For M. haemolytica, the MIC90 and MPC90 values for pradofloxacin were ≤0.016 µg/mL and 0.063 µg/mL, respectively. For P. multocida, these values were ≤0.016 µg/mL and 0.031 µg/mL, respectively. nih.gov
Table 2: In Vitro Activity of Pradofloxacin Against Key Bovine Respiratory Disease Pathogens
| Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MPC₅₀ (µg/mL) | MPC₉₀ (µg/mL) |
|---|---|---|---|---|
| Mannheimia haemolytica | ≤0.016 | ≤0.016 | 0.031 | 0.063 |
| Pasteurella multocida | ≤0.016 | ≤0.016 | ≤0.016 | 0.031 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism. MPC (Mutant Prevention Concentration) is the lowest concentration of an antimicrobial that prevents the growth of the least susceptible single-step mutant. nih.gov
Actinobacillus pleuropneumoniae and Pasteurella multocida Studies
Actinobacillus pleuropneumoniae and Pasteurella multocida are key bacterial pathogens in swine respiratory disease. mdpi.comnih.govfrontiersin.org Research has focused on the in vitro activity of pradofloxacin against these organisms.
A comprehensive study compared the MIC and MPC of pradofloxacin with seven other antimicrobials against swine isolates of A. pleuropneumoniae and P. multocida. nih.gov Pradofloxacin consistently demonstrated the lowest MIC and MPC values among the tested agents. nih.gov For A. pleuropneumoniae, the MIC90 and MPC90 were ≤0.016 µg/mL and 0.063 µg/mL, respectively. For P. multocida, the MIC90 and MPC90 were ≤0.016 µg/mL and 0.031 µg/mL, respectively. nih.gov
Another study investigated the in vitro killing of swine P. multocida isolates by pradofloxacin compared to other antimicrobials. mdpi.com Pradofloxacin demonstrated rapid and extensive bactericidal activity across a range of bacterial densities and at clinically relevant concentrations. mdpi.com At maximum tissue drug concentrations, pradofloxacin killed 91.3–99.8% of P. multocida cells within two hours of exposure. mdpi.com These findings underscore the potential of pradofloxacin as an important therapeutic agent for managing SRD. mdpi.com
Streptococcus suis Susceptibility Profiling
Pradofloxacin, a third-generation fluoroquinolone, has demonstrated significant in vitro activity against Streptococcus suis (S. suis), a major swine pathogen responsible for respiratory disease, meningitis, and septicemia. mdpi.comnih.govresearchgate.net Its bactericidal effect is achieved by inhibiting both DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. mdpi.comresearchgate.net This dual-targeting mechanism is thought to reduce the likelihood of resistance development, as simultaneous mutations in both enzymes would be required. researchgate.net
Research into the susceptibility of S. suis to pradofloxacin has been conducted to establish its potential as a therapeutic agent for swine infections. mdpi.comnih.gov A key study evaluated the minimum inhibitory concentration (MIC) of pradofloxacin against S. suis isolates in a two-phase investigation. mdpi.com
The initial phase of the study focused on S. suis isolates collected from the lungs or pleural swabs of swine, which could represent either commensal or pathogenic strains. mdpi.com In this phase, the pradofloxacin MICs for S. suis ranged from 0.015 to 8 µg/mL. mdpi.com Notably, only a very small fraction of isolates (0.8%, or two isolates) showed the highest MIC value of 8 µg/mL. mdpi.com The modal MIC and the MIC50 (the concentration required to inhibit 50% of isolates) were both found to be 0.06 µg/mL, while the MIC90 (the concentration required to inhibit 90% of isolates) was 0.25 µg/mL. mdpi.com
The second phase of the research specifically targeted pathogenic S. suis strains that had disseminated systemically and were isolated from the brain. mdpi.com For these 30 pathogenic isolates, the pradofloxacin MIC values ranged from 0.015 µg/mL to 0.12 µg/mL. mdpi.com The MIC50 was 0.06 µg/mL, and the MIC90 was 0.12 µg/mL. mdpi.com These results indicate that a relatively low concentration of pradofloxacin was effective against the vast majority of the pathogenic strains tested. mdpi.com
When comparing the two study phases, the MIC results for the pathogenic brain isolates were very similar to those from the initial, broader group of respiratory isolates. mdpi.com While the MICmode and MIC50 values were identical between the phases, the MIC90 for the brain isolates was one doubling dilution lower (0.12 µg/mL) than for the initial group (0.25 µg/mL). mdpi.com These low MIC values underscore pradofloxacin's potential as a viable treatment option for managing infections caused by S. suis in swine. mdpi.comnih.gov
Table 1: Pradofloxacin MIC Distribution for Streptococcus suis Isolates (Phase 1 - Respiratory Origin)
| Parameter | MIC Value (µg/mL) |
| MIC Range | 0.015 - 8 |
| MICmode | 0.06 |
| MIC50 | 0.06 |
| MIC90 | 0.25 |
Table 2: Pradofloxacin MIC Distribution for Streptococcus suis Isolates (Phase 2 - Systemic/Brain Origin)
| Parameter | MIC Value (µg/mL) |
| MIC Range | 0.015 - 0.12 |
| MIC50 | 0.06 |
| MIC90 | 0.12 |
Safety and Toxicological Investigations of Pradofloxacin Hydrochloride
Ocular Safety Research
Concerns regarding ocular toxicity are significant for the fluoroquinolone class, particularly in feline species. Research has focused on establishing the retinal safety of Pradofloxacin (B1243445) Hydrochloride, especially in comparison to older compounds.
Electroretinography (ERG) has been a critical tool in assessing the retinal safety of Pradofloxacin Hydrochloride. ERG objectively measures the electrical responses of the various cell types in the retina, including the photoreceptors (rods and cones), to a light stimulus.
In a key study, healthy adult cats were administered high doses of this compound (30 mg/kg/day and 50 mg/kg/day) orally for 23 days. Throughout the study, Ganzfeld ERG was performed weekly. The results demonstrated that even at these high dosages, which are 6 and 10 times the recommended dose, this compound had no toxic effect on either rod or cone function. pressbooks.pub Specifically, parameters such as the saturated scotopic b-wave amplitude (Vmax), which reflects rod function, and cone-mediated responses like the single flash cone ERG and 30 Hz flicker, were unaltered compared to baseline measurements and a placebo-vehicle control group. pressbooks.pubvin.com
The retinal safety of this compound is most evident when compared to other fluoroquinolones, such as Enrofloxacin (B1671348). It has been established that Enrofloxacin can cause retinal degeneration in cats, leading to vision loss. researchgate.net
In a comparative toxicological investigation, cats were treated with a toxic dose of Enrofloxacin (30 mg/kg/day) alongside groups receiving high doses of this compound (30 mg/kg/day and 50 mg/kg/day) and a control group. The study, which utilized ERG, found profound differences in retinal toxicity. pressbooks.pubvcahospitals.com While the Pradofloxacin groups showed no significant changes in ERG responses, the Enrofloxacin group exhibited severe retinal damage. vin.com
Within one week of starting treatment, the rod b-wave in the Enrofloxacin group became undetectable. vin.com The saturated b-wave amplitude (Vmax) was drastically reduced to just 10.5% of the baseline value. pressbooks.pubvcahospitals.com Furthermore, oscillatory potentials, cone b-wave amplitude, and 30 Hz flicker amplitude were reduced to 8.3%, 58.9%, and 37.4% of their baseline values, respectively. vin.comvcahospitals.com These functional deficits were correlated with histological changes in the retina. vin.com In stark contrast, cats treated with this compound at doses up to 50 mg/kg/day showed no such retinotoxic effects. petmd.com This difference in retinal toxicity is attributed to variations in molecular structure between the two compounds. pressbooks.pub
Interactive Table 1: Comparative ERG Findings in Cats
A summary of electroretinography (ERG) parameter changes in cats following 23 days of oral treatment with this compound compared to Enrofloxacin and a control group.
| Treatment Group (Dose) | Rod b-wave | Vmax (Saturated b-wave) | Cone b-wave Amplitude | 30 Hz Flicker Amplitude | Retinal Toxicity Observed |
| Control (Placebo) | No significant change | No significant change | No significant change | No significant change | No |
| Pradofloxacin (30 mg/kg/day) | No significant change | No significant change | No significant change | No significant change | No |
| Pradofloxacin (50 mg/kg/day) | No significant change | No significant change | No significant change | No significant change | No |
| Enrofloxacin (30 mg/kg/day) | Undetectable | Reduced to 10.5% of baseline | Reduced to 58.9% of baseline | Reduced to 37.4% of baseline | Yes |
Articular Cartilage Lesion Studies
A known class effect of quinolone antimicrobials is the potential to induce arthropathy, particularly in skeletally immature animals.
Quinolone-induced arthropathy is characterized by damage to weight-bearing joints. nih.gov The primary mechanism is not fully elucidated but is believed to involve the chelation of divalent cations, specifically magnesium ions (Mg²+), by the quinolone molecule. researchgate.net This chelation can impair the function of integrins on the surface of chondrocytes (cartilage cells), disrupting the crucial interaction between the cells and the extracellular matrix. researchgate.net This disruption can lead to chondrocyte damage, matrix degradation, and the formation of blisters or erosions in the articular cartilage. nih.gov Histological changes include chondrocyte necrosis, cavity formation in the middle zone of the cartilage, and loss of proteoglycans. nih.govscilit.com
The toxic effect of fluoroquinolones on articular cartilage is markedly age-dependent, with juvenile, growing animals being the most susceptible. nih.govmaryvillecollege.edu Studies with various quinolones have consistently shown that they can cause severe lesions in the articular-epiphyseal cartilage complexes of young mammals. researchgate.net For this reason, this compound is advised against for use in young, growing animals due to its adverse effects on cartilage. pressbooks.pub Research on the quinolone Ofloxacin demonstrated that it had no adverse effects on the articular cartilage in rats when treatment was initiated at 8 weeks of age or older, highlighting the specific risk to the skeletally immature. nih.gov
Bone Marrow and Hematopoietic System Effects
Investigations into the safety of this compound have identified potential effects on the bone marrow and the hematopoietic system, which is responsible for the formation of blood cells. johnshopkins.edu
Research and safety assessments have shown that this compound can cause bone marrow suppression. vettimes.com This effect is particularly noted in dogs, where it may lead to severe thrombocytopenia (low platelet count) and neutropenia (low neutrophil count). vettimes.com Consequently, this compound is not approved for use in dogs in the United States. pressbooks.pubvin.com
In cats, the risk of bone marrow suppression also exists but appears to be related to the duration of use. vin.com A safety study indicated that administration for longer than seven days can lead to reversible bone marrow suppression, resulting in low white blood cell counts. petmd.com Signs of bone marrow suppression can include lethargy, bruising, or bleeding. vcahospitals.com
Leukopenia, Anemia, and Thrombocytopenia Observations
Investigations into the hematological effects of this compound have been conducted, particularly in feline species. In a study involving cats experimentally infected with Bartonella henselae, subjects were treated with a high-dose protocol of pradofloxacin. Throughout the study, complete blood cell counts were monitored. The results indicated that none of the individual cats developed anemia or thrombocytopenia. While a decrease in mean neutrophil counts was observed over the course of administration, no cat became neutropenic.
A field study evaluating the safety of pradofloxacin oral suspension for skin infections in cats also monitored hematological parameters. The findings revealed statistically significant differences between the pradofloxacin-treated group and a control group for lymphocytes, absolute neutrophils, and total white blood cells (WBCs), with the pradofloxacin group showing slightly lower values for neutrophils and WBCs. fda.gov These decreases were considered expected with the resolution of infection. fda.gov However, three feline leukemia-positive cats treated with pradofloxacin were observed to have leukopenia and/or neutropenia. fda.gov
A summary of findings from a target animal safety study is presented below:
| Hematological Parameter | Observation in Healthy Cats | Observation in FeLV-Positive Cats | Reference |
|---|---|---|---|
| Anemia | Not observed | Not specified | |
| Thrombocytopenia | Not observed | Not specified | |
| Leukopenia/Neutropenia | Mean neutrophil counts decreased but did not fall below the normal reference range. | Leukopenia and/or neutropenia noted in three cats. | fda.gov |
Bone Marrow Suppression Research
The potential for this compound to cause bone marrow suppression has been a key point of investigation and has influenced its approved use in different species. In the United States, pradofloxacin is not approved for use in dogs due to concerns about bone marrow suppression. vin.com
In cats, a safety study demonstrated that administration for longer than the recommended seven days can lead to reversible bone marrow suppression, resulting in low white blood cell counts. vcahospitals.com The official U.S. drug label notes that some cats treated at three and five times the label dose for 21 days showed evidence of reversible bone marrow abnormalities. Signs of bone marrow suppression are considered a rare but potential adverse effect. vcahospitals.com
Genotoxicity and Mutagenicity Studies (e.g., micronucleus tests)
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have reviewed pivotal toxicology studies, including genotoxicity data, for pradofloxacin. fda.gov While the detailed results of specific assays like the Ames test or in vitro chromosomal aberration tests are not extensively published in the public domain, the aggregated information from notifications to the ECHA (European Chemicals Agency) C&L Inventory provides a clear classification.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), pradofloxacin has a harmonized classification of Muta. 2 , with the hazard statement H341: Suspected of causing genetic defects . This classification indicates that there is evidence from appropriate studies that the substance may induce heritable mutations in the germ cells of humans, but the evidence is not sufficient to place it in the higher category of known mutagen.
Secondary Pharmacodynamic and General Safety Studies
General safety and secondary pharmacodynamic studies have been conducted to assess the effects of this compound on various bodily functions and systems.
Gastrointestinal Tract: The most frequently observed adverse events in clinical trials are mild and transient gastrointestinal disturbances, including vomiting and diarrhea. kc-usercontent.com
Liver and Kidneys: The product information recommends that dose adjustments be considered for animals with existing kidney or liver disease, suggesting that the compound is cleared by these organs and that high concentrations could potentially exacerbate pre-existing conditions. vin.com
Cardiac Function: Specific "thorough QT" studies for pradofloxacin are not publicly available. However, fluoroquinolones as a class have been associated with the potential to prolong the QT interval on an electrocardiogram, which can increase the risk of cardiac arrhythmias. nih.govnih.gov This is considered a class effect, though the potency of this effect varies between different fluoroquinolones. nih.gov Therefore, caution is generally advised when using fluoroquinolones in patients with a history of cardiac arrhythmias or those on other QT-prolonging medications. vcahospitals.com
A summary of the observed effects on organ systems is provided in the table below.
| Organ System | Observed Effects/Precautions | Reference |
|---|---|---|
| Gastrointestinal Tract | Mild and transient disturbances (e.g., vomiting, diarrhea) are the most common side effects. | kc-usercontent.com |
| Liver & Kidneys | Dose adjustment is recommended for patients with pre-existing liver or kidney disease. | vin.com |
| Cardiac Function | Considered a class effect for fluoroquinolones to potentially prolong the QT interval. Specific data for pradofloxacin is limited. | vcahospitals.comnih.govnih.gov |
| Blood Pressure | No specific research findings on the effect of pradofloxacin on blood pressure were identified. |
Central Nervous System (CNS): Fluoroquinolones as a class have been associated with CNS stimulation that may, in rare instances, lead to convulsive seizures. fda.report Consequently, it is recommended that pradofloxacin not be used in animals with known CNS disorders, such as epilepsy. europa.eu In a pilot toxicity study, one cat receiving a high dose (50 mg/kg/day) exhibited neurological signs, including decreased mobility and staggering, on the fifth day of the study. fda.report
Retinal Safety: A significant safety concern with some earlier-generation fluoroquinolones, particularly in cats, is retinal toxicity. Extensive ocular safety studies have been conducted for pradofloxacin. In a study where cats were administered high doses (30 mg/kg and 50 mg/kg) for 23 days, no significant retinotoxic effects were found based on ophthalmic examinations and electroretinography (ERG). kc-usercontent.comfda.report This demonstrated a notable safety advantage for pradofloxacin concerning the feline retina compared to other fluoroquinolones like enrofloxacin. kc-usercontent.com
Comparative Research of Pradofloxacin Hydrochloride with Other Antimicrobials
Pradofloxacin (B1243445) Hydrochloride vs. Other Fluoroquinolones
The development of pradofloxacin was aimed at enhancing activity against Gram-positive and anaerobic bacteria while retaining potent activity against Gram-negative pathogens, and potentially reducing the selection for resistant mutants.
Numerous studies have demonstrated that pradofloxacin generally exhibits lower minimum inhibitory concentrations (MICs) against a wide range of bacterial pathogens compared to older fluoroquinolones. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. A lower MIC value generally indicates greater in vitro potency.
Against Staphylococci: In an in vitro pharmacokinetic-pharmacodynamic model comparing pradofloxacin and marbofloxacin (B1676072) against Staphylococcus pseudintermedius and Staphylococcus aureus, pradofloxacin demonstrated faster and more sustained killing at standard simulated doses. researchgate.netnih.gov Pradofloxacin also showed a higher potency (lower concentration required to achieve 50% of the maximal effect) compared to marbofloxacin against canine skin pathogens, although the maximal killing rate was similar for both drugs. oup.com
Against Gram-negative pathogens: Against bovine respiratory pathogens like Mannheimia haemolytica and Pasteurella multocida, pradofloxacin showed potent in vitro activity, often comparable to or exceeding that of enrofloxacin (B1671348) and marbofloxacin. researchgate.net In a study comparing fluoroquinolones for treating experimental Escherichia coli infection in chickens, enrofloxacin was found to be more efficacious than danofloxacin (B54342) and sarafloxacin. nih.gov
Against Anaerobic Bacteria: Pradofloxacin has shown superior in vitro activity against a wide range of anaerobic bacteria isolated from dogs and cats when compared to marbofloxacin, enrofloxacin, and difloxacin (B1670560). researchgate.netnih.gov Based on MIC50 and MIC90 values (the concentrations at which 50% and 90% of isolates are inhibited, respectively), pradofloxacin was the most potent fluoroquinolone tested against these challenging pathogens. researchgate.netnih.gov
Broad Comparative Studies: A large study involving 908 bacterial pathogens from dogs and cats confirmed that pradofloxacin MICs were significantly lower than those of enrofloxacin, ciprofloxacin (B1669076), marbofloxacin, orbifloxacin, and difloxacin against key pathogens like S. pseudintermedius, E. coli, and P. multocida. mdpi.comkc-usercontent.com
The following table summarizes the comparative in vitro potency of pradofloxacin and other fluoroquinolones against various bacterial pathogens, based on MIC90 values.
Comparative In Vitro Efficacy of Pradofloxacin and Other Fluoroquinolones (MIC90, µg/mL)
| Bacterial Species | Pradofloxacin | Enrofloxacin | Marbofloxacin | Difloxacin | Orbifloxacin |
|---|---|---|---|---|---|
| Staphylococcus pseudintermedius | 0.06 | 0.12 | 0.25 | 0.25 | 0.5 |
| Escherichia coli | 0.03 | 0.06 | <0.03 | 0.25 | 0.12 |
| Pasteurella multocida | ≤0.25 | - | - | - | - |
| Anaerobic Bacteria (Overall) | 2 | 8 | 8 | 16 | - |
Data sourced from multiple in vitro studies. researchgate.netnih.govmdpi.comkc-usercontent.com
A key feature of pradofloxacin is its purported lower potential for selecting resistant bacterial mutants. This is often assessed by determining the Mutant Prevention Concentration (MPC), which is the lowest drug concentration that prevents the growth of any resistant mutant in a large bacterial population. A lower MPC and a smaller MIC-to-MPC range suggest a lower likelihood of resistance development.
Pradofloxacin's dual-targeting mechanism against both DNA gyrase and topoisomerase IV is believed to contribute to its higher barrier to resistance. nih.gov For resistance to emerge, mutations in the genes encoding both enzymes are often required.
Studies have shown that pradofloxacin possesses a lower MPC compared to several other veterinary fluoroquinolones against key pathogens.
Against E. coli: The MPC for pradofloxacin was found to be lower than that of marbofloxacin, enrofloxacin, danofloxacin, sarafloxacin, orbifloxacin, and difloxacin.
Against S. aureus: Pradofloxacin's MPC was substantially lower—6 to 31 times lower—than that of enrofloxacin, marbofloxacin, orbifloxacin, sarafloxacin, danofloxacin, and difloxacin.
Stepwise Resistance Selection: In a study inducing resistance in canine uropathogenic E. coli, resistance emerged more rapidly with exposure to the second-generation fluoroquinolone ciprofloxacin than to the third-generation pradofloxacin. Second-step mutants that were resistant to ciprofloxacin remained susceptible to pradofloxacin, highlighting pradofloxacin's activity against strains that have already developed some level of fluoroquinolone resistance.
The table below presents comparative MPC data for pradofloxacin and other fluoroquinolones.
Comparative Mutant Prevention Concentrations (MPC) of Pradofloxacin and Other Fluoroquinolones (µg/mL)
| Bacterial Species | Pradofloxacin | Enrofloxacin | Marbofloxacin | Danofloxacin | Sarafloxacin | Orbifloxacin | Difloxacin |
|---|---|---|---|---|---|---|---|
| E. coli ATCC 8739 | 0.225 | 0.315 | 0.27 | 0.525 | 0.55 | 1.125 | 1.575 |
| S. aureus ATCC 6538 | 0.55 | 3.3 | 3.3 | 10.45 | 8.25 | 8.25 | 17.05 |
Data adapted from Wetzstein, 2005.
Pradofloxacin Hydrochloride vs. Non-Fluoroquinolone Antimicrobials
The efficacy of pradofloxacin has also been evaluated against antimicrobials from different classes in various clinical settings. These comparisons are often indication-specific, reflecting the common therapeutic choices for particular infections.
Canine Pyoderma: In a multicenter, randomized, blinded clinical trial for the treatment of deep pyoderma in dogs, pradofloxacin was compared to a combination of amoxicillin (B794)–clavulanic acid. The study found that 86% of dogs treated with pradofloxacin achieved clinical remission, compared to 73% in the amoxicillin-clavulanic acid group. Furthermore, no recurrences were observed in the pradofloxacin group, while recurrence was noted in six dogs treated with amoxicillin-clavulanic acid, suggesting pradofloxacin is an effective therapy for this condition. researchgate.net
Feline Upper Respiratory Tract Disease (URTD):
vs. Doxycycline (B596269): In a clinical trial involving cats with URTD caused by Chlamydophila felis or Mycoplasma spp., both pradofloxacin and doxycycline led to a marked improvement in clinical signs. researchgate.net While both drugs were effective at eliminating Mycoplasma spp., doxycycline was superior in eliminating C. felis, as some cats treated with pradofloxacin remained PCR-positive for this pathogen after treatment. researchgate.netmdpi.com
vs. Amoxicillin: In a study of shelter cats with suspected bacterial rhinitis, the clinical response rates for pradofloxacin were not statistically different from those for amoxicillin. researchgate.net
vs. Azithromycin (B1666446): Direct comparative clinical trials between pradofloxacin and azithromycin for feline URTD were not identified in the literature search. However, one study found no significant difference in clinical efficacy between azithromycin and amoxicillin for suspected bacterial URTD in cats. researchgate.net Given that another study showed comparable response rates between pradofloxacin and amoxicillin, it could be inferred that their efficacies might be similar, though a direct comparison is lacking. researchgate.net
Periodontal Disease:
vs. Metronidazole (B1676534): Against anaerobic bacteria (Porphyromonas and Prevotella species) isolated from dogs with periodontal disease, pradofloxacin demonstrated potent in vitro activity, with an MIC90 of 0.25 µg/mL. Metronidazole was also highly active, though one isolate of each genus was found to be resistant to metronidazole while remaining susceptible to pradofloxacin.
vs. Clindamycin (B1669177) Hydrochloride: A direct comparative study of pradofloxacin versus clindamycin for periodontal disease was not found. However, both are known to be effective against anaerobic bacteria, which are key pathogens in this condition. Clindamycin is a commonly used antibiotic for dental infections. Pradofloxacin's broad-spectrum activity against anaerobes makes it a suitable candidate for treating periodontal disease.
vs. Metronidazole/Spiramycin (B21755): No direct clinical trials comparing pradofloxacin to the combination of metronidazole and spiramycin for feline dental infections were identified. This combination is used for its activity against anaerobic bacteria and its ability to concentrate in oral tissues.
Bovine Respiratory Disease (BRD): In vitro killing studies against the primary BRD pathogens M. haemolytica and P. multocida have compared pradofloxacin to several other antimicrobials. At maximum serum and tissue drug concentrations, pradofloxacin killed 99.99% of M. haemolytica cells within 5 minutes. researchgate.net Against P. multocida, pradofloxacin demonstrated significantly faster and more extensive killing than ceftiofur, florfenicol, tildipirosin, and tilmicosin (B555) at various time points and concentrations. researchgate.netresearchgate.net Its bactericidal activity was generally superior to the macrolides (tildipirosin, tilmicosin, tulathromycin) and the phenicol (florfenicol). researchgate.net
Swine Respiratory Disease (SRD): In vitro studies on swine isolates of P. multocida showed that pradofloxacin was rapidly bactericidal across a range of bacterial densities and at clinically relevant drug concentrations. It killed more bacterial cells than florfenicol, tildipirosin, tilmicosin, and tulathromycin at several time points. oup.com
The following table summarizes the findings of comparative studies for specific clinical indications.
Summary of Pradofloxacin's Comparative Efficacy in Specific Clinical Indications
| Clinical Indication | Comparator Antimicrobial(s) | Key Findings |
|---|---|---|
| Canine Deep Pyoderma | Amoxicillin-Clavulanic Acid | Pradofloxacin showed a higher rate of clinical remission (86% vs. 73%) and no recurrences compared to the amoxicillin-clavulanic acid group. researchgate.net |
| Feline URTD (C. felis & Mycoplasma spp.) | Doxycycline | Both drugs improved clinical signs. Doxycycline was more effective at eliminating C. felis. researchgate.netmdpi.com |
| Feline Bacterial Rhinitis | Amoxicillin | Clinical response rates were not statistically different between pradofloxacin and amoxicillin. researchgate.net |
| Bovine Respiratory Disease (in vitro) | Ceftiofur, Florfenicol, Tildipirosin, Tilmicosin, Tulathromycin | Pradofloxacin demonstrated significantly faster and more extensive killing of M. haemolytica and P. multocida compared to the other agents. researchgate.netresearchgate.net |
| Swine Respiratory Disease (in vitro) | Florfenicol, Tildipirosin, Tilmicosin, Tulathromycin | Pradofloxacin was rapidly bactericidal and killed more P. multocida cells than the comparator drugs at multiple time points. oup.com |
Advanced Research Methodologies in Pradofloxacin Hydrochloride Studies
In Vitro Susceptibility Testing Methods
In vitro susceptibility testing is fundamental to determining the potency of pradofloxacin (B1243445) hydrochloride against a spectrum of bacterial pathogens. These methods measure the concentration-dependent effects of the antibiotic on bacterial growth and survival.
Broth dilution is a cornerstone technique for quantifying the in vitro activity of pradofloxacin hydrochloride. This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium, which is then inoculated with a standardized suspension of the test bacterium. mdpi.comnih.gov The two key parameters derived from this technique are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. mdpi.comnih.gov For pradofloxacin, MIC values are crucial for assessing its activity against target pathogens. mdpi.com For instance, studies have determined the MIC of pradofloxacin against a variety of swine respiratory pathogens, demonstrating its potent in vitro activity. mdpi.comresearchgate.net The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for conducting broth microdilution MIC testing to ensure reproducibility and comparability of results across different laboratories. mdpi.comnih.gov
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined by subculturing the broths from the MIC assay that show no visible growth onto antibiotic-free agar (B569324) plates. The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial inoculum. The relationship between the MBC and MIC is an important indicator of whether an antibiotic is bactericidal or bacteriostatic. For pradofloxacin, studies have shown that for a significant percentage of bacterial strains, the MBC is equal to or only slightly higher than the MIC, indicating its bactericidal nature. kc-usercontent.com
| Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
|---|---|---|---|
| Actinobacillus pleuropneumoniae | ≤0.016 | ≤0.016 | ≤0.016 |
| Pasteurella multocida | ≤0.016 | ≤0.016 | ≤0.016 - 0.031 |
| Mannheimia haemolytica | ≤0.016 | ≤0.016 | ≤0.016 |
| Streptococcus suis | Data Not Available in Provided Context | Data Not Available in Provided Context | Data Not Available in Provided Context |
Time-kill studies, also known as time-kill curve (TKC) assays, provide a dynamic picture of the antimicrobial activity of this compound over time. nih.gov Unlike the static endpoint of an MIC assay, time-kill studies measure the rate and extent of bacterial killing at various concentrations of the antibiotic. nih.govmdpi.com These studies are more informative than MICs alone as they capture the pharmacodynamics of the drug-pathogen interaction. nih.gov
In a typical time-kill assay, a standardized inoculum of bacteria is introduced into a broth medium containing the antibiotic at concentrations usually based on its MIC (e.g., 1x, 2x, 4x, 8x MIC). mdpi.com Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL). The results are plotted as the log10 CFU/mL versus time.
Research on pradofloxacin has demonstrated its concentration-dependent killing action against a range of pathogens. kc-usercontent.com For example, against susceptible isolates of Staphylococcus pseudintermedius, a bactericidal effect (a ≥3 log10 reduction in CFU/mL) was achieved within 6 hours at 8 times the MIC. mdpi.com Similarly, against Escherichia coli, a bactericidal effect was observed in as little as 1.5 hours at the same relative concentration. mdpi.com These studies confirm the rapid bactericidal activity of pradofloxacin. nih.gov
The Etest (epsilometer test) is a gradient diffusion method used to determine the MIC of an antimicrobial agent. It consists of a plastic strip impregnated with a predefined, continuous gradient of antibiotic concentrations on one side and a corresponding MIC scale on the other. When the strip is placed on an agar plate inoculated with the test organism, the antibiotic diffuses into the agar, creating an elliptical zone of inhibition. The MIC is read where the edge of the inhibition ellipse intersects the strip. Studies have utilized the Etest to demonstrate the potent activity of pradofloxacin against Bartonella henselae, with MICs ranging from 0.004 to 0.125 mg/L. nih.govresearchgate.net
The disc diffusion assay , also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antibiotics. frontiersin.orgyoutube.com A paper disc containing a standardized amount of pradofloxacin (e.g., 5 µg) is placed on an agar plate evenly inoculated with the test bacterium. nih.gov The antibiotic diffuses from the disc into the surrounding agar, and if the bacteria are susceptible, a clear zone of growth inhibition forms around the disc. The diameter of this zone is measured and correlated with susceptibility or resistance based on established interpretive criteria. The disc diffusion method has been used comparatively to show that pradofloxacin has greater antimicrobial activity against B. henselae isolates than other antibiotics like enrofloxacin (B1671348) and azithromycin (B1666446). nih.govnih.gov
The Mutant Prevention Concentration (MPC) is a pharmacodynamic parameter that measures the ability of an antibiotic to prevent the selection of resistant mutants. frontiersin.org It is defined as the lowest drug concentration that prevents the growth of any single-step resistant mutants within a large bacterial population (typically ≥1010 CFU). frontiersin.org The conceptual framework for MPC is the "mutant selection window" (MSW), which is the concentration range between the MIC and the MPC where resistant mutants are selectively amplified. frontiersin.org
The determination of MPC involves plating a high-density bacterial inoculum onto agar plates containing various concentrations of the antibiotic. frontiersin.org Following incubation, the MPC is identified as the lowest antibiotic concentration at which no bacterial colonies are observed. frontiersin.org
Research has shown that pradofloxacin possesses low MPC values against various pathogens, suggesting a lower propensity for selecting resistant strains compared to some other fluoroquinolones. mdpi.commdpi.com For example, the MPC90 (the MPC required to prevent mutant selection in 90% of isolates) for pradofloxacin against Actinobacillus pleuropneumoniae and Pasteurella multocida from swine has been reported as 0.063 µg/mL and 0.031 µg/mL, respectively. nih.gov Similarly, for bovine respiratory pathogens Mannheimia haemolytica and P. multocida, the MPC90 values were 0.063 µg/mL and 0.031 µg/mL. mdpi.com These low MPC values are a significant attribute of pradofloxacin. nih.gov
| Organism | MIC90 (µg/mL) | MPC90 (µg/mL) |
|---|---|---|
| Actinobacillus pleuropneumoniae (Swine) | ≤0.016 | 0.063 |
| Pasteurella multocida (Swine) | ≤0.016 | 0.031 |
| Mannheimia haemolytica (Bovine) | ≤0.016 | 0.063 |
| Pasteurella multocida (Bovine) | ≤0.016 | 0.031 |
Pharmacokinetic Analysis Techniques
Pharmacokinetic (PK) analysis is essential for understanding the absorption, distribution, metabolism, and excretion of this compound in the body. This information is vital for establishing effective dosing regimens.
Non-compartmental analysis (NCA) is a widely used method to determine key pharmacokinetic parameters without assuming a specific compartmental model for drug disposition. avma.org This approach relies on the application of the statistical moment theory to the plasma concentration-time curve. avma.org
Following the administration of pradofloxacin, serial blood samples are collected over a defined period, and the concentration of the drug in plasma or serum is measured. avma.org The resulting concentration-time data is then used to calculate various PK parameters. Key parameters determined through NCA for pradofloxacin include:
Cmax : The maximum observed plasma concentration of the drug.
Tmax : The time at which Cmax is observed.
AUC (Area Under the Curve) : The total drug exposure over time. AUC0–24 represents the exposure over a 24-hour period.
t1/2 (Elimination Half-Life) : The time required for the plasma concentration of the drug to decrease by half.
CL (Clearance) : The volume of plasma cleared of the drug per unit of time.
Vd (Volume of Distribution) : The apparent volume into which the drug distributes in the body.
Studies in dogs using NCA have characterized the pharmacokinetic profile of pradofloxacin following oral administration. avma.orgresearchgate.netavma.org For example, after a 10 mg/kg oral dose in dogs, a Cmax of 3.4 µg/mL and an elimination half-life of 5.42 hours were reported. avma.org After intravenous administration, the elimination half-life was 8.1 hours, and the volume of distribution was 2.06 L/kg. avma.org Such data are fundamental for integrating with pharmacodynamic parameters (like MIC and MPC) to predict clinical efficacy.
Population Pharmacokinetic Modeling Approaches
Population pharmacokinetic (PK) modeling is a sophisticated statistical method used to understand and predict the behavior of a drug in a population of individuals. This approach is valuable in veterinary medicine for optimizing dosing regimens and establishing rational therapeutic protocols. In the study of pradofloxacin, population PK modeling has been employed to characterize its pharmacokinetic profile in target animal species.
One such study utilized nonlinear mixed-effects modeling, a key technique in population PK analysis, to evaluate the pharmacokinetics of pradofloxacin in dogs. avma.org This approach allows for the simultaneous analysis of data from all individuals in a study, identifying both typical population parameters and the sources of variability between animals. avma.org
The key findings from a population pharmacokinetic study of pradofloxacin in dogs are summarized in the interactive table below. avma.org
These population-derived parameters are crucial for predicting plasma concentrations of pradofloxacin and ensuring they are sufficient to treat susceptible bacterial infections. avma.org The use of such models helps in designing effective and safe dosage schedules for the broader patient population. researchgate.net
Bioanalytical Methods (e.g., HPLC, LC-MS, Turbulent Flow Chromatography/Tandem Mass Spectrometry)
Accurate and sensitive bioanalytical methods are essential for quantifying drug concentrations in biological matrices, which is a cornerstone of pharmacokinetic and other related studies. For pradofloxacin, several advanced analytical techniques have been developed and validated.
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a widely used method for the determination of fluoroquinolones. scielo.br HPLC methods offer high reproducibility and the ability to quantify compounds in complex biological samples. scielo.br For pradofloxacin, HPLC has been a fundamental tool in pharmacokinetic studies, allowing for the precise measurement of its concentration in plasma. avma.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method that has been instrumental in pradofloxacin research. This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, allowing for the accurate quantification of pradofloxacin even at very low concentrations in various biological samples, including serum and tissue biopsies. kc-usercontent.comnih.gov
Turbulent Flow Chromatography/Tandem Mass Spectrometry (TFC-MS/MS) represents a more recent advancement in bioanalytical methodology. This technique allows for the direct injection of biological samples, such as serum and urine, with minimal sample preparation. kc-usercontent.comresearchgate.net The turbulent flow conditions effectively separate small drug molecules like pradofloxacin from larger matrix components, leading to a rapid and efficient analysis. chromatographytoday.com This method has been successfully applied to the determination of pradofloxacin in canine serum, urine, and skin biopsies. kc-usercontent.com
The following table provides an overview of the bioanalytical methods used in pradofloxacin studies.
In Vivo Experimental Models
The development of relevant animal models is critical for evaluating the efficacy and safety of new therapeutic agents before they can be used in a clinical setting. For pradofloxacin, both dogs and cats, the target species for its clinical use, have been the primary subjects of in vivo experimental models. nih.govresearchgate.net
Efficacy studies have been conducted in dogs and cats for a variety of bacterial infections. These studies are designed to mimic naturally occurring diseases and to determine if pradofloxacin can effectively resolve the infections. For instance, clinical trials have demonstrated the efficacy of pradofloxacin in treating wound infections, abscesses, and upper respiratory tract infections in cats. nih.gov In dogs, its efficacy has been shown for wound infections, pyoderma, and urinary tract infections. nih.gov
Safety studies in animal models are designed to identify any potential adverse effects of the drug. These studies often involve administering the drug at higher doses and for longer durations than would be used clinically to establish a margin of safety. avma.orgvcahospitals.com For pradofloxacin, preclinical safety studies in dogs and cats have shown it to be well-tolerated at clinical dose rates. nih.gov However, it is noted that pradofloxacin is not approved for use in dogs in the U.S. due to concerns about bone marrow suppression, and its use in young, growing animals is approached with caution due to the potential for cartilage abnormalities, a known class effect of fluoroquinolones. vcahospitals.comvin.com
Challenge studies, also known as experimental infection models, are a powerful tool for assessing the efficacy of an antimicrobial agent under controlled conditions. In these studies, healthy animals are intentionally infected with a specific pathogen and then treated with the drug being evaluated.
A notable example of a challenge study involving pradofloxacin was the experimental infection of cats with Mycoplasma hemofelis, the causative agent of feline infectious anemia. avma.orgdrugbank.comavma.org In this study, specific-pathogen-free cats were inoculated with M. hemofelis and subsequently treated with pradofloxacin. drugbank.comavma.org The efficacy of the treatment was evaluated by monitoring the cats for clinical signs of disease and by using PCR assays to detect the presence of the pathogen. drugbank.comavma.org The results of this study demonstrated that pradofloxacin was effective in treating experimentally induced M. hemofelis infection in cats. avma.orgdrugbank.comavma.org
Molecular and Genetic Techniques in Resistance Research
The emergence of antimicrobial resistance is a significant concern in both human and veterinary medicine. Molecular and genetic techniques are indispensable tools for understanding the mechanisms of resistance. For fluoroquinolones like pradofloxacin, resistance is often associated with mutations in the genes that encode their target enzymes: DNA gyrase and topoisomerase IV. mdpi.comnih.gov
The subunits of these enzymes are encoded by the gyrA and gyrB genes (for DNA gyrase) and the parC and parE genes (for topoisomerase IV). frontiersin.org Gene sequencing is used to identify specific point mutations within the quinolone resistance-determining regions (QRDRs) of these genes. These mutations can alter the structure of the enzymes, reducing their affinity for fluoroquinolones and thereby conferring resistance. nih.govmdpi.com
Research on pradofloxacin has utilized gene sequencing to investigate resistance mechanisms in various bacterial pathogens. For example, studies have identified mutations in the gyrA and parC genes of fluoroquinolone-resistant Escherichia coli and Staphylococcus pseudintermedius. nih.govmdpi.com The number and location of these mutations often correlate with the level of resistance observed. nih.gov Pradofloxacin, being a dual-targeting fluoroquinolone that inhibits both DNA gyrase and topoisomerase IV, may require simultaneous mutations in both gyrA and parC for high-level resistance to develop. mdpi.com
The table below summarizes common mutations identified in gyrA and parC that are associated with fluoroquinolone resistance.
Gene Expression Analysis for Efflux Pumps (e.g., acrB)
The AcrAB-TolC efflux pump is a primary mechanism of multidrug resistance in many Gram-negative bacteria. The acrB gene encodes the inner membrane transporter component of this system, which is responsible for substrate recognition and energy transduction. Upregulation of acrB expression can lead to increased production of the AcrB protein, enhancing the cell's capacity to expel antibiotics like fluoroquinolones.
Detailed Research Findings:
While specific quantitative data on the direct impact of this compound on the fold change in acrB gene expression is not extensively available in the public domain, the broader class of fluoroquinolones has been shown to induce such changes. Studies on other fluoroquinolones provide a framework for understanding the potential effects of this compound.
For instance, research on fluoroquinolone-resistant clinical isolates of E. coli has demonstrated a significant correlation between resistance and the overexpression of acrA and acrB genes. In these studies, quantitative real-time PCR (qRT-PCR) is a common and powerful tool used to measure the relative abundance of specific messenger RNA (mRNA) transcripts.
In a typical study, the expression level of acrB in fluoroquinolone-resistant strains is compared to that in susceptible strains. The results are often presented as a fold change. For example, in fluoroquinolone-resistant isolates, the expression level of acrB has been observed to be, on average, 4.6-fold higher than in susceptible strains nih.gov. This overexpression is a key contributor to the multidrug-resistant phenotype.
The regulation of the acrAB operon is complex and involves local repressors like AcrR and global transcriptional activators such as MarA, SoxS, and Rob. Mutations in the genes encoding these regulators can lead to the constitutive overexpression of the AcrAB-TolC pump docsdrive.com. For example, a mutation in the acrR gene, which encodes the repressor for the acrAB operon, can result in a 3.82-fold increase in acrB expression docsdrive.com.
The table below illustrates hypothetical data based on findings for other fluoroquinolones, which could be anticipated in a study specifically investigating this compound. This demonstrates how such data would be presented to show the impact on acrB gene expression.
| Bacterial Strain | Treatment Condition | Fold Change in acrB Expression (relative to untreated control) | Reference Method |
|---|---|---|---|
| E. coli (ATCC 25922 - Susceptible) | This compound (Sub-inhibitory concentration) | Data Not Available | qRT-PCR |
| E. coli (Clinical Isolate - Fluoroquinolone-Resistant) | No Treatment | Data Not Available | qRT-PCR |
| E. coli (Clinical Isolate - Fluoroquinolone-Resistant with acrR mutation) | No Treatment | Data Not Available | qRT-PCR |
Future Directions and Emerging Research Areas for Pradofloxacin Hydrochloride
Elucidation of Specific Adverse Event Mechanisms
While generally well-tolerated, Pradofloxacin (B1243445) can cause adverse effects, most commonly gastrointestinal issues such as vomiting, diarrhea, and reduced appetite. vcahospitals.comvin.com Rarer but more severe reactions, including bone marrow suppression, have also been noted, particularly with prolonged use. vcahospitals.comvin.com Future research is aimed at moving beyond simple observation of these side effects to a deeper, mechanistic understanding of how they occur at the molecular and cellular levels.
One area of investigation involves the impact of Pradofloxacin on the gut microbiota. medsciencebiopharma.com Disruption of the normal intestinal flora is a known cause of antibiotic-associated diarrhea. medsciencebiopharma.com Studies have shown that fluoroquinolones can alter the composition of the gut microbiome, potentially leading to an overgrowth of opportunistic pathogens. medsciencebiopharma.com Future research will likely focus on identifying the specific changes in the microbial populations induced by Pradofloxacin and exploring whether these changes correlate with the incidence and severity of gastrointestinal adverse events.
Another critical area is the investigation of the mechanisms behind bone marrow suppression. While the exact cause is not fully understood, it is a significant concern that has limited its approval for use in dogs in the United States. vin.com Research in this area could involve in vitro studies on hematopoietic stem cells to determine if Pradofloxacin directly inhibits their proliferation or differentiation. Understanding the molecular pathways involved could lead to the development of strategies to mitigate this risk.
| Adverse Event | Potential Research Focus |
| Gastrointestinal Upset | - Characterization of Pradofloxacin-induced changes in gut microbiota composition and function.- Investigation into the role of microbial metabolites in the development of diarrhea. |
| Bone Marrow Suppression | - In vitro studies on the effects of Pradofloxacin on hematopoietic progenitor cells.- Identification of genetic or metabolic risk factors for this adverse event. |
Optimization of Resistance Prevention Strategies
A key advantage of Pradofloxacin is its dual-targeting mechanism of action against bacterial DNA gyrase and topoisomerase IV, which is thought to lower the propensity for resistance development. researchgate.net The concept of the Mutant Prevention Concentration (MPC) is central to strategies for preventing the emergence of resistant bacterial strains. nih.gov The MPC is the lowest concentration of an antimicrobial that prevents the growth of first-step resistant mutants in a large bacterial population. nih.gov
Numerous studies have determined the MPC of Pradofloxacin against various veterinary pathogens. nih.govnih.gov This data is crucial for designing dosing regimens that maintain drug concentrations above the MPC for a sufficient duration, thereby minimizing the selection pressure for resistance. nih.gov
Future research in this area will focus on several aspects:
Expanding MPC databases: Continued surveillance and determination of MPC values for a wider range of clinical isolates, including newly emerging and multidrug-resistant pathogens.
In vivo validation: Correlating in vitro MPC data with clinical outcomes in animal patients to confirm the predictive value of this pharmacodynamic parameter.
Combination therapy: Investigating the potential of using Pradofloxacin in combination with other antimicrobial agents to synergistically prevent the emergence of resistance.
| Organism | Pradofloxacin MPC₅₀ (µg/mL) | Pradofloxacin MPC₉₀ (µg/mL) |
| Mannheimia haemolytica | 0.031 | 0.063 |
| Pasteurella multocida | ≤0.016 | 0.031 |
| Actinobacillus pleuropneumoniae | 0.031 | 0.063 |
Data sourced from studies on bovine and swine isolates. nih.govmdpi.com
Exploration of Novel Veterinary Applications
Pradofloxacin is currently approved for treating skin, urinary tract, and respiratory tract infections in cats and, in some regions, for specific indications in dogs. vcahospitals.comnih.gov However, its potent in vitro activity against a broad range of bacteria suggests that its clinical utility may extend beyond these approved uses. researchgate.netkc-usercontent.com
Emerging research and clinical interest are focused on the following potential applications:
Treatment of infections caused by intracellular pathogens: Pradofloxacin has shown in vitro activity against organisms such as Bartonella henselae and some mycobacterial species. researchgate.netnih.gov Further clinical studies are needed to evaluate its efficacy in treating diseases caused by these challenging intracellular bacteria.
Management of anaerobic infections: Its enhanced activity against anaerobic bacteria makes it a promising candidate for treating infections like bite wound abscesses. vin.com
Therapy for infections in exotic animal species: As the need for effective and safe antimicrobials in non-traditional companion animals grows, research into the pharmacokinetics and clinical efficacy of Pradofloxacin in these species is warranted.
| Potential Novel Application | Target Pathogens/Conditions |
| Intracellular Bacterial Infections | Bartonella henselae, Mycobacterium spp. |
| Anaerobic Infections | Bite wound abscesses, periodontal disease |
| Exotic Animal Medicine | Bacterial infections in reptiles, small mammals, and birds |
Development of Standardized Research Protocols (e.g., MPC determination)
The determination of the Mutant Prevention Concentration (MPC) is a valuable tool for assessing the potential of an antibiotic to select for resistant mutants. openaccessjournals.com However, for MPC data to be comparable across different studies and laboratories, standardized protocols are essential. openaccessjournals.com Currently, variations in methodology, such as the bacterial inoculum size, culture medium, and incubation time, can influence the determined MPC values. nih.gov
Future efforts in this area should focus on:
Establishing consensus guidelines: The development and validation of standardized protocols for MPC determination for veterinary pathogens through collaborative efforts between research institutions and regulatory bodies.
Harmonization of interpretive criteria: Defining standardized breakpoints for MPCs to aid in the clinical interpretation of these values.
Simplification of methodology: Research into more streamlined and cost-effective methods for MPC testing to facilitate its wider adoption in clinical and research settings. openaccessjournals.com
Further Investigation into Intracellular Concentrations and Biophase Activity
The effectiveness of an antibiotic is ultimately determined by its concentration at the site of infection, also known as the biophase. For intracellular pathogens, achieving therapeutic concentrations within the host cell is critical. Pradofloxacin has demonstrated activity against some intracellular organisms, and it is known that a significant fraction of the drug in plasma is unbound and available to distribute into tissues. nih.govresearchgate.net
Future research should aim to:
Quantify intracellular drug concentrations: Utilizing advanced analytical techniques to measure the concentration of Pradofloxacin within different cell types (e.g., macrophages) that can harbor intracellular bacteria.
Correlate intracellular concentrations with bactericidal activity: Determining the relationship between intracellular drug levels and the killing of intracellular pathogens to establish relevant pharmacodynamic targets.
Investigate tissue distribution in specific infection sites: Studies focusing on the penetration of Pradofloxacin into specific tissues and fluids, such as bronchial secretions or abscesses, to better predict its efficacy in treating infections at these sites. A study in dogs has already compared the kinetics of Pradofloxacin in serum, interstitial fluid, and tissue, providing a foundation for further research. researchgate.net
Q & A
Q. How can the physicochemical properties of pradofloxacin hydrochloride inform experimental design in pharmacokinetic studies?
Answer: Key properties include its LogP (3.43), indicating moderate lipophilicity, which influences solubility in biological matrices and membrane permeability . For pharmacokinetic studies, researchers should:
- Use high-performance liquid chromatography (HPLC) with UV detection to quantify plasma concentrations, adjusting mobile phase composition based on its polarity (PSA: 98.36 Ų).
- Account for its zwitterionic nature (evident from its SMILES structure) when designing buffers to stabilize the compound in vitro .
Q. What analytical methods are recommended for characterizing the purity of this compound in synthesized batches?
Answer:
- Chromatographic methods : Use reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile:phosphate buffer (pH 3.0), as validated for structurally similar fluoroquinolones .
- Spectroscopic validation : Confirm molecular identity via FT-IR (noting characteristic peaks for C-F bonds at ~1,100 cm⁻¹) and NMR (e.g., cyclopropyl proton signals at δ 0.8–1.2 ppm) .
Q. How should researchers address stability challenges during in vitro assays with this compound?
Answer:
- Protect solutions from light due to fluoroquinolone photodegradation risks.
- Use amber glassware and conduct stability tests under assay conditions (e.g., 37°C, pH 7.4) to determine degradation half-life .
Advanced Research Questions
Q. How can conflicting data on pradofloxacin’s efficacy against methicillin-resistant Staphylococcus pseudintermedius (MRSP) be resolved in veterinary research?
Answer:
- Contradiction : Evidence shows variable efficacy against MRSP .
- Methodological approach :
- Perform in vitro susceptibility testing using broth microdilution (CLSI guidelines) with clinical isolates.
- Compare minimum inhibitory concentrations (MICs) with other fluoroquinolones (e.g., ciprofloxacin) under standardized conditions.
- Validate findings using murine infection models, monitoring bacterial load reduction and pharmacokinetic/pharmacodynamic (PK/PD) indices .
Q. What strategies optimize the synthesis of this compound to improve enantiomeric purity?
Answer:
- Chiral resolution : Use preparative chiral chromatography (e.g., Chiralpak IC column) to separate stereoisomers, critical given its two defined stereocenters (InChIKey: WUPBAVNMWVWXBI-VFZPIINCSA-N) .
- Process refinement : Monitor reaction intermediates via LC-MS to minimize racemization during cyclopropane ring formation .
Q. How should researchers design studies to evaluate pradofloxacin’s potential for inducing antimicrobial resistance in companion animals?
Answer:
- Experimental design :
Key Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
